EN1441
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
6-chloro-3,3-dimethyl-4-prop-2-enoyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-4-11(17)16-10-7-8(14)5-6-9(10)15-12(18)13(16,2)3/h4-7H,1H2,2-3H3,(H,15,18) |
InChI 键 |
RSKGPRCITYZGEE-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to EN1441: A Covalent Inhibitor of the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The androgen receptor (AR) is a critical driver of prostate cancer progression. However, the emergence of resistance mechanisms, particularly through the expression of constitutively active AR splice variants like AR-V7 that lack the ligand-binding domain, presents a significant therapeutic challenge. EN1441 is a novel covalent inhibitor that targets a cysteine residue in the N-terminal domain of both full-length AR and AR-V7. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a cysteine-reactive covalent ligand that selectively targets and degrades both full-length androgen receptor (AR) and its splice variant AR-V7.[1][2][3] Unlike conventional AR inhibitors that target the ligand-binding domain, this compound covalently modifies cysteine 125 (C125), located within an intrinsically disordered region of the AR's N-terminal domain.[1][4][5] This covalent modification leads to the destabilization and aggregation of both AR and AR-V7, which are subsequently targeted for proteasome-dependent degradation.[1][4] This mechanism of action allows this compound to be effective against AR-V7, which lacks the ligand-binding domain and is therefore resistant to many current AR-targeted therapies.[1][3]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in various assays and prostate cancer cell lines.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference(s) |
| AR Luciferase Reporter | 22Rv1 | EC50 | 4.2 µM | [1] |
Table 2: Cell Viability (72-hour treatment)
| Cell Line | AR Status | EC50 | Reference(s) |
| 22Rv1 | AR-FL and AR-V7 positive | 3.6 µM | [4] |
| LNCaP | AR-FL positive | 10 µM | [4] |
| DU145 | AR negative | >100 µM | [4] |
Signaling Pathways and Mechanism of Action Diagrams
The following diagrams illustrate the androgen receptor signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Western Blot for AR and AR-V7 Detection
This protocol describes the detection of AR and AR-V7 protein levels in prostate cancer cell lines following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
4-15% Mini-PROTEAN TGX Precast Protein Gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-AR (N-terminal), Anti-AR-V7
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO vehicle for the specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay
This protocol describes the assessment of cell viability in prostate cancer cell lines treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][6]
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, DU145)
-
96-well opaque-walled multiwell plates
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or DMSO vehicle.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising therapeutic strategy for treating prostate cancers, particularly those that have developed resistance to current therapies through the expression of AR-V7. Its unique covalent mechanism of action, which leads to the degradation of both full-length AR and AR-V7, offers a potential avenue to overcome this resistance. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance novel treatments for prostate cancer. Further optimization of this compound's potency and selectivity may lead to the development of a clinically effective therapeutic agent.
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
An In-depth Technical Guide to the Covalent Degrader EN1441 and its Targeting of the AR-V7 Splice Variant
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, is a significant driver of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). These variants often lack the ligand-binding domain (LBD), rendering LBD-targeting drugs ineffective. This technical guide provides a comprehensive overview of EN1441, a novel covalent degrader that targets both full-length AR and the challenging AR-V7 splice variant. We will delve into its unique mechanism of action, present key quantitative data on its efficacy, and provide detailed protocols for the pivotal experiments that have elucidated its function. This document is intended to be a valuable resource for researchers and drug development professionals working on novel therapeutics for CRPC.
Introduction: The Challenge of AR-V7 in Prostate Cancer
Androgen receptor signaling is a critical pathway in the progression of prostate cancer. While therapies targeting the AR LBD, such as enzalutamide, are initially effective, the development of resistance is common. A primary mechanism of this resistance is the expression of AR splice variants that lack the LBD, with AR-V7 being the most clinically relevant.[1] These truncated variants are constitutively active transcription factors, promoting tumor growth even in the absence of androgens. The "undruggable" nature of these intrinsically disordered proteins has posed a significant challenge in the development of effective CRPC treatments.[2][3][4]
This compound has emerged as a promising "pathfinder molecule" that circumvents this challenge by targeting a conserved cysteine residue within the N-terminal domain (NTD) of both full-length AR and AR-V7.[2][3][5][6] This guide will explore the data and methodologies that underpin our understanding of this innovative therapeutic agent.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective activity against AR and AR-V7.
Table 1: Cellular Viability (EC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | AR/AR-V7 Expression Status | EC50 (µM) | Treatment Duration |
| 22Rv1 | AR and AR-V7 positive | 3.6[7] | 72 hours[7] |
| LNCaP | AR positive | 10[7] | 72 hours[7] |
| DU145 | AR negative | >100[7] | 72 hours[7] |
| HEK293 | AR negative | 64[7] | 72 hours[7] |
Table 2: Inhibition of AR Transcriptional Activity by this compound
| Assay | Cell Line | EC50 (µM) | Maximum Inhibition |
| AR Luciferase Reporter | 22Rv1 | 4.2[7] | ~90%[7] |
Table 3: Comparison of AR Transcriptional Activity Inhibition
| Compound | Target | Maximum Inhibition in 22Rv1 cells |
| This compound | AR and AR-V7 NTD | ~90%[7] |
| Enzalutamide | AR LBD | 44%[6] |
| ARV-110 (PROTAC) | AR LBD | ~70%[6] |
Mechanism of Action: A Dual-Pronged Attack
This compound employs a unique two-fold mechanism to neutralize AR and AR-V7.[2][5][7]
-
Covalent Binding and Destabilization: this compound possesses a cysteine-reactive acrylamide (B121943) "warhead" that covalently binds to cysteine 125 (C125) in the intrinsically disordered N-terminal domain of both AR and AR-V7.[3][5] This covalent modification induces a conformational change, leading to the destabilization and aggregation of the AR proteins.[2][5][7]
-
Proteasome-Dependent Degradation: The aggregated AR and AR-V7 proteins are subsequently recognized by the cellular protein quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[3][5]
Crucially, the initial destabilization and aggregation of AR/AR-V7 are sufficient to inhibit their transcriptional activity, even when the proteasome is inhibited.[5][7] This distinguishes this compound from PROTACs, which rely solely on proteasomal degradation for their effect.[5][7]
Signaling Pathway of this compound-Mediated AR-V7 Degradation
Caption: Mechanism of this compound action on AR-V7.
Detailed Experimental Protocols
The following protocols are based on published methodologies and standard laboratory practices for the characterization of molecules like this compound.
Western Blotting for AR and AR-V7 Degradation
This protocol details the detection and quantification of AR and AR-V7 protein levels in cell lysates following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) or for a time-course (e.g., 1, 3, 6, 9, 12, 24 hours) with a fixed concentration (e.g., 50 µM).
-
For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like bortezomib (B1684674) (BTZ) (1 µM) for 1 hour before adding this compound.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-AR (N-terminal specific) and anti-GAPDH (loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to AR and AR-V7 in a cellular context by measuring changes in their thermal stability.
-
Cell Treatment:
-
Treat 22Rv1 cells with DMSO (vehicle) or this compound (e.g., 50 µM) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by ultracentrifugation.
-
-
Protein Analysis:
-
Analyze the soluble fractions by Western blotting as described in section 4.1 to detect the levels of soluble AR and AR-V7 at each temperature. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement and stabilization.
-
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay.
Tandem Mass Tag (TMT) Proteomics for Selectivity Profiling
TMT-based quantitative proteomics is employed to assess the selectivity of this compound for AR and AR-V7 across the entire proteome.
-
Sample Preparation:
-
Treat 22Rv1 cells with DMSO or this compound (e.g., 50 µM) for a specified time (e.g., 16 hours).
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from the different treatment groups with distinct TMT isobaric tags.
-
-
LC-MS/MS Analysis:
-
Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the relative abundance of proteins between the this compound-treated and vehicle-treated samples by analyzing the reporter ions generated during MS/MS fragmentation.
-
Identify proteins that are significantly downregulated, indicating degradation, and assess the enrichment of AR and AR-V7 among these proteins.
-
Experimental Workflow for TMT Proteomics
Caption: Workflow for TMT-based proteomics.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of therapies for CRPC, particularly for tumors driven by the AR-V7 splice variant. Its novel covalent mechanism of action, which combines direct inhibition through destabilization with subsequent degradation, offers a robust approach to overcoming resistance to current treatments. The data presented in this guide highlight its potency and selectivity, while the detailed protocols provide a framework for its further investigation and the development of similar next-generation AR degraders. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to translate its promising in vitro activity into in vivo efficacy and, ultimately, clinical benefit for patients with advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting GRP78-dependent AR-V7 protein degradation overcomes castration-resistance in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Degradation of Androgen Receptor by VNPP433-3β in Castration-Resistant Prostate Cancer Cells Implicates Interaction with E3 Ligase MDM2 Resulting in Ubiquitin-Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
EN1441: A Covalent Approach to Targeting Intrinsically Disordered Domains in Androgen-Independent Prostate Cancer
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Androgen-independent prostate cancers present a significant therapeutic challenge, often driven by the expression of constitutively active androgen receptor (AR) splice variants, such as AR-V7, which lack the ligand-binding domain targeted by current therapies.[1][2][3][4][5] These variants, along with the full-length AR, possess a largely intrinsically disordered N-terminal transactivation domain, a region historically considered "undruggable."[1][2][3][4][5][6] This whitepaper details the mechanism and therapeutic potential of EN1441, a novel covalent degrader that directly engages an intrinsically disordered region of AR and AR-V7. By targeting a specific cysteine residue, this compound induces protein destabilization, aggregation, and subsequent proteasomal degradation, leading to the potent inhibition of AR transcriptional activity.[1][2][3][4][7] This innovative approach provides a promising strategy for overcoming resistance in androgen-independent prostate cancer.
Introduction: The Challenge of Intrinsically Disordered Domains in Drug Discovery
Intrinsically disordered proteins (IDPs) and intrinsically disordered domains (IDDs) lack a stable three-dimensional structure, existing as dynamic conformational ensembles. Their inherent flexibility and lack of well-defined binding pockets have traditionally made them challenging targets for small molecule therapeutics. However, IDPs are crucial in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The androgen receptor, a key driver of prostate cancer, contains a large IDD within its N-terminal domain that is critical for its transcriptional activity. The emergence of AR splice variants like AR-V7, which are primarily composed of this IDD and the DNA-binding domain, underscores the need for novel therapeutic strategies that can effectively target these disordered regions.[1][4][5]
This compound: A Covalent Ligand Targeting a Disordered Cysteine
This compound is a covalent small molecule identified through a cellular screen of a cysteine-reactive covalent ligand library.[1][2][3][6] It was found to selectively degrade both full-length AR and the AR-V7 splice variant in androgen-independent prostate cancer cells.[1][2][3][7]
Mechanism of Action
The primary mechanism of this compound involves the direct and covalent modification of cysteine 125 (C125), a residue located within the intrinsically disordered N-terminal transactivation domain of both AR and AR-V7.[1][2][3][5][6][7] This covalent binding event triggers a cascade of events:
-
Destabilization and Aggregation: Modification of C125 by this compound induces a conformational change that leads to the destabilization and subsequent aggregation of the AR and AR-V7 proteins.[1][2][3][7]
-
Proteasomal Degradation: The destabilized and aggregated proteins are then recognized by the cellular machinery for protein degradation and are eliminated via the proteasome in a ubiquitin-mediated process.[1][2][3][7]
-
Inhibition of Transcriptional Activity: The degradation of AR and AR-V7 leads to a potent and complete inhibition of AR-mediated gene transcription.[1][2][3][4][5] Notably, the initial destabilization and aggregation of the receptors contribute to the inhibition of transcriptional activity, even before degradation is complete.[1][2][3] This dual mechanism contrasts with that of PROTACs like ARV-110, which rely solely on proteasomal degradation for their effect.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Cell Line | Notes |
| EC50 for AR Transcriptional Activity Inhibition | 4.2 μM | 22Rv1 | This compound demonstrates mid-micromolar potency in inhibiting the transcriptional activity of AR.[2][7][8] |
| AR/AR-V7 Degradation | Dose-responsive | 22Rv1 | Rapid degradation of both AR and AR-V7 is observed within one hour of treatment.[7] |
| Concentration for Transcriptomic Profiling | 5 μM | 22Rv1 | This concentration was used to assess the impact of this compound on the transcriptome.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Line: 22Rv1 (human prostate carcinoma) cells were used as they express both full-length AR and the AR-V7 splice variant.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for AR/AR-V7 Degradation
-
Cell Treatment: 22Rv1 cells were treated with this compound at concentrations ranging from 0.1 to 50 μM for time points between 1 and 24 hours.
-
Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with a primary antibody specific for the N-terminus of AR (to detect both full-length AR and AR-V7), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
AR Transcriptional Activity Assay
-
Reporter Construct: 22Rv1 cells were transfected with a luciferase reporter plasmid containing an androgen response element (ARE) promoter.
-
Treatment: Transfected cells were treated with a dose range of this compound (0.1-100 μM).
-
Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured using a luminometer.
-
Data Analysis: Luciferase activity was normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. The EC50 value was calculated from the dose-response curve.
Mass Spectrometry for Covalent Modification Site Identification
-
Protein Incubation: Purified recombinant AR-V7 protein was incubated with this compound (50 μM) for 1 hour.
-
Tryptic Digestion: The protein was subjected to in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra were searched against the AR-V7 protein sequence to identify peptides covalently modified by this compound, confirming C125 as the site of modification.
Thermal Denaturation Sensitivity Assay
-
Protein and Compound Incubation: Purified AR-V7 protein was incubated with this compound.
-
Thermal Challenge: The protein-compound mixture was subjected to a temperature gradient.
-
Analysis: The melting temperature (Tm) of the protein was determined by monitoring protein unfolding, for example, using a fluorescent dye that binds to hydrophobic regions exposed upon unfolding. A decrease in Tm in the presence of this compound indicates destabilization of the protein.
Conclusion and Future Directions
This compound represents a significant advancement in targeting proteins with intrinsically disordered domains, a class of targets previously considered intractable. Its unique mechanism of inducing destabilization and degradation of both AR and AR-V7 through covalent modification of a disordered cysteine offers a compelling therapeutic strategy for androgen-independent prostate cancer.[1][2][3][4] The modest potency of this compound suggests that it is a "pathfinder molecule," providing a proof-of-concept for this therapeutic approach.[3] Future research will likely focus on optimizing the potency and selectivity of this compound-like compounds to develop clinically viable drug candidates. Furthermore, the success of this compound highlights the potential of using cysteine-reactive covalent libraries to discover novel ligands for other challenging, disease-relevant IDPs.[1][3]
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells | NSF Public Access Repository [par.nsf.gov]
- 5. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
EN1441: A Covalent Approach to Induce Protein Aggregation and Destabilization for Therapeutic Benefit
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
EN1441 is a novel covalent degrader that selectively targets the androgen receptor (AR) and its clinically relevant splice variant, AR-V7.[1][2][3][4][5][6][7] Unlike traditional inhibitors, this compound operates through a distinct mechanism of action that involves the direct covalent modification of a key cysteine residue within an intrinsically disordered region of the target proteins.[2][4][5][7][8] This interaction triggers significant conformational destabilization, leading to protein aggregation and subsequent degradation by the proteasome.[1][2][3][4][5][7][8][9] This technical guide provides a comprehensive overview of the core principles of this compound-induced protein aggregation and destabilization, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. The information presented is intended to equip researchers and drug development professionals with the critical knowledge required to explore and potentially harness this innovative therapeutic strategy.
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression. However, the emergence of resistance mechanisms, including the expression of constitutively active AR splice variants like AR-V7 that lack the ligand-binding domain, presents a significant clinical challenge.[2][4][5][7][9] this compound represents a promising therapeutic agent that circumvents these resistance mechanisms by targeting an intrinsically disordered region present in both full-length AR and AR-V7.[2][4][5][7][9]
This document delves into the specifics of this compound's mechanism, focusing on its ability to induce protein aggregation and destabilization. We will explore the quantitative aspects of its activity, provide detailed methodologies for key experiments, and visualize the complex biological processes involved.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its efficacy and activity across various experimental conditions.
Table 1: Potency and Degradation Efficacy of this compound
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| EC50 for AR Degradation | 4.2 µM | Androgen-independent prostate cancer cells | EC50 represents the half-maximal effective concentration for androgen receptor degradation. | [1] |
| Dose-Responsive Degradation of AR and AR-V7 | 0.1 - 50 µM | 22Rv1 | This compound demonstrates a dose-dependent degradation of both AR and AR-V7. | [1] |
| Time-Course of Degradation | Rapid loss at 1 hour | 22Rv1 | Significant degradation of AR and AR-V7 is observed within one hour of treatment. | [1] |
| Inhibition of AR Transcriptional Activity | Complete inhibition | Androgen-independent prostate cancer cells | This compound fully suppresses the transcriptional activity of the androgen receptor. | [1][2][4][5][6] |
Table 2: Proteomic and Biophysical Effects of this compound
| Experiment | Key Finding | Cell Line | Notes | Reference(s) |
| Thermal Denaturation Sensitivity Assay (CETSA) | >7-degree shift in Tm for AR-V7 | 22Rv1 | This compound significantly destabilizes both AR and AR-V7 in cells. | [9] |
| Quantitative TMT-based Proteomics | 85 proteins significantly destabilized (>2-fold) out of 6009 quantified | 22Rv1 | Demonstrates a degree of selectivity in its destabilizing effects on the proteome. | [8] |
| Chemoproteomic Profiling (this compound-alkyne) | 2.9-fold significant enrichment of AR and AR-V7 | 22Rv1 | Confirms direct engagement of this compound with AR and AR-V7 in a cellular context. | [8][10] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is a multi-step process that begins with covalent modification and culminates in proteasomal degradation. The following diagram illustrates this pathway.
Caption: Covalent modification of C125 by this compound induces AR/AR-V7 destabilization and aggregation, leading to degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for AR and AR-V7 Degradation
This protocol is used to assess the dose-dependent and time-dependent degradation of AR and AR-V7 in prostate cancer cell lines.
Materials:
-
22Rv1 prostate cancer cells
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-AR-V7, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture 22Rv1 cells to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a fixed concentration for different time points (e.g., 1, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the AR and AR-V7 signals to the GAPDH loading control.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the direct engagement and destabilization of AR and AR-V7 by this compound in a cellular context.
Materials:
-
22Rv1 cells
-
This compound
-
DMSO
-
PBS
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis and Western blotting (as described in 4.1)
Procedure:
-
Cell Treatment: Treat 22Rv1 cells with this compound (e.g., 50 µM) or DMSO for 1 hour.
-
Heating: Harvest the cells, resuspend them in PBS, and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting for AR, AR-V7, and a control protein (e.g., GAPDH) as described in section 4.1.
-
Data Analysis: Plot the band intensity of the soluble protein at each temperature. A shift in the melting curve to a lower temperature in the this compound-treated samples indicates protein destabilization.
Activity-Based Protein Profiling (ABPP)
This experiment confirms the direct covalent binding of this compound to its target.
Materials:
-
Purified AR-V7 protein
-
This compound
-
DMSO
-
Rhodamine-conjugated iodoacetamide (B48618) (IA-rhodamine) probe
-
SDS-PAGE gels
-
In-gel fluorescence scanner
-
Silver staining reagents
Procedure:
-
Protein Incubation: Pre-incubate the purified AR-V7 protein with varying concentrations of this compound or DMSO for 30 minutes.
-
Probe Labeling: Add IA-rhodamine to the protein solutions and incubate for 1 hour to label the remaining accessible cysteine residues.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the rhodamine-labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity with increasing this compound concentration indicates that this compound is covalently modifying cysteine residues on AR-V7, thereby blocking the binding of the IA-rhodamine probe.
-
Silver Staining: Stain the gel with silver stain to visualize the total protein and ensure equal loading.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental and logical processes related to the study of this compound.
Caption: Workflow for in vitro and cellular characterization of this compound.
Caption: Logical flow from the clinical problem to the therapeutic effect of this compound.
Conclusion
This compound exemplifies a powerful and innovative approach to targeting historically "undruggable" protein domains. By inducing protein destabilization and aggregation through direct covalent modification, this compound effectively leads to the degradation of both full-length AR and the resistant AR-V7 splice variant. The data and protocols presented in this guide offer a solid foundation for further research into this and similar "pathfinder molecules." The continued exploration of covalent destabilizing degraders holds significant promise for the development of novel therapeutics for prostate cancer and other diseases driven by challenging protein targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Collection - Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - Journal of the American Chemical Society - Figshare [figshare.com]
- 8. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
EN1441: A Pathfinder Molecule for Drugging the "Undruggable"
An In-depth Technical Guide on a Novel Covalent Degrader of the Androgen Receptor and its Splice Variants
Executive Summary
The landscape of cancer therapeutics is continually challenged by the presence of "undruggable" targets, particularly intrinsically disordered proteins (IDPs) that lack well-defined binding pockets. The androgen receptor (AR), a key driver of prostate cancer, and its constitutively active splice variant AR-V7, which is associated with therapy resistance, have long presented such a challenge. This whitepaper details the discovery and characterization of EN1441, a proof-of-concept "pathfinder molecule" that demonstrates a novel strategy for targeting these intractable proteins. This compound is a covalent ligand that selectively targets a cysteine residue within an intrinsically disordered region of AR and AR-V7, leading to their destabilization, aggregation, and subsequent proteasomal degradation. This unique mechanism of action results in the robust inhibition of AR transcriptional activity, offering a promising new therapeutic avenue for androgen-independent prostate cancer.
Introduction: The Challenge of Undruggable Targets
Transcription factors and other proteins with significant intrinsically disordered regions are crucial in various diseases, yet they have historically been deemed "undruggable" due to their dynamic structures.[1][2][3][4][5][6][7] In prostate cancer, the androgen receptor (AR) is a primary therapeutic target.[4][5][6] However, the emergence of resistance mechanisms, including the expression of AR splice variants like AR-V7 that lack the ligand-binding domain targeted by current therapies, underscores the urgent need for new therapeutic strategies.[1][3][4][5][6] this compound emerges as a pioneering molecule that circumvents these challenges by employing a covalent targeting strategy directed at an intrinsically disordered domain.[1][2][3][4][5][6]
This compound: A Covalent Ligand Targeting an Intrinsically Disordered Domain
This compound was identified from a cysteine-reactive covalent ligand library through a cellular screen designed to find degraders of both full-length AR and AR-V7.[1][2][3][6] It acts by covalently modifying a conserved cysteine residue, C125, located within the intrinsically disordered DNA-binding domain of both AR and AR-V7.[1][2][3][8] This covalent modification is the initiating event in a cascade that leads to the degradation of these key oncoproteins.
Mechanism of Action: A Two-Fold Approach
The mode of action of this compound is distinct and involves a two-step process:
-
Destabilization and Aggregation: Upon covalent binding to C125, this compound induces a conformational change in AR and AR-V7, leading to their destabilization and subsequent aggregation.[1][2][3] This initial step is independent of the proteasome and is crucial for inhibiting the transcriptional activity of the receptors.[1][2] The aggregation sequesters AR and AR-V7 into insoluble complexes, preventing their engagement with the transcriptional machinery.[1][2]
-
Proteasomal Degradation: The destabilized and aggregated AR and AR-V7 are then recognized by the cellular machinery for degradation and are eliminated via the proteasome.[1][2][3][8] This degradation is dependent on the proteasome but appears to occur independently of the Cullin E3 ligase family.[1]
This mechanism contrasts with that of other AR-targeting agents like PROTACs (e.g., ARV-110), which rely solely on ubiquitination for proteasomal degradation.[1][2]
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data that underscores its potential.
| Parameter | Value | Cell Line/System | Reference |
| EC50 for AR Degradation | 4.2 μM | Androgen-independent prostate cancer cells | [9][10] |
| Dose-Responsive Degradation | 0.1-50 μM (over 1-24 hours) | 22Rv1 cells | [9] |
| AR Transcriptional Inhibition | ~90% at the highest concentration tested | 22Rv1 cells | [1][2] |
| Chemoproteomic Profiling (AR/AR-V7 Enrichment) | 2.9-fold (p<0.05) | 22Rv1 cells | [1] |
| Chemoproteomic Profiling (Off-Targets) | 110 significantly enriched proteins | 22Rv1 cells | [1] |
| Transcriptomic Changes (Down-regulated) | 921 transcripts (>2-fold) | 22Rv1 cells | [1][3] |
| Transcriptomic Changes (Up-regulated) | 471 transcripts (>2-fold) | 22Rv1 cells | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture and Reagents
-
Cell Line: 22Rv1, a human prostate cancer cell line expressing both full-length AR and AR-V7, was used for the majority of the cellular assays.[1]
-
This compound: Purchased from Enamine (cat. #Z2738287108).[1]
-
Antibodies: Primary antibodies against AR and GAPDH were obtained from Cell Signaling Technology and Proteintech, respectively.[1]
Western Blotting for Protein Degradation
-
22Rv1 cells were treated with this compound at the indicated concentrations and for the specified durations.
-
Cells were lysed, and protein concentrations were determined.
-
Proteins were resolved by SDS-PAGE and transferred to nitrocellulose membranes.
-
Membranes were blocked with 5% BSA in TBST.
-
Blots were incubated with primary antibodies against AR and GAPDH (as a loading control) according to the manufacturer's recommendations.
-
Following incubation with secondary antibodies, protein bands were visualized.
Chemoproteomic Profiling
-
An alkyne-functionalized probe of this compound (this compound-alkyne) was synthesized for target engagement studies.[1]
-
22Rv1 cells were treated with this compound-alkyne or a vehicle control.
-
Cell lysates were subjected to click chemistry to attach a reporter tag to the alkyne probe.
-
Enriched proteins were identified and quantified by mass spectrometry.
RNA Sequencing and Transcriptomic Analysis
-
22Rv1 cells were treated with this compound, enzalutamide, or a negative control compound (CMZ139).
-
RNA was extracted from the cells, and libraries were prepared for sequencing.
-
Differential gene expression analysis was performed to identify transcripts that were significantly up- or down-regulated by this compound treatment.[2]
Thermal Denaturation Sensitivity Assay
-
The thermal stability of purified AR-V7 protein or AR/AR-V7 within 22Rv1 cells was assessed in the presence or absence of this compound.
-
Samples were subjected to a temperature gradient, and the amount of soluble protein at each temperature was quantified to determine the melting temperature. A significant shift in the melting temperature in the presence of this compound indicates direct binding and destabilization.[1]
Visualizing the Molecular Landscape
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound.
Future Directions and Conclusion
This compound is a seminal "pathfinder molecule" that validates the strategy of targeting intrinsically disordered regions of proteins with covalent ligands.[1][2][3][4][5] While this compound itself is modestly potent and shows some off-target effects, it provides a critical proof-of-concept.[1][3] Future medicinal chemistry efforts will likely focus on optimizing the potency and selectivity of this compound analogs to develop clinically viable drug candidates.[1] Furthermore, this approach of "destabilizing degraders" could be applied to other challenging protein targets involved in a myriad of diseases.
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Covalent Destabilizing Degrader EN1441: A Technical Overview of its Impact on Androgen Receptor Transcriptional Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) is a critical driver of prostate cancer progression. However, the emergence of resistance mechanisms, particularly through the expression of constitutively active AR splice variants like AR-V7, poses a significant therapeutic challenge. This document provides a detailed technical overview of EN1441, a novel covalent degrader of both full-length androgen receptor (AR) and its splice variant AR-V7. This compound operates through a unique mechanism of action, covalently targeting a cysteine residue within an intrinsically disordered region of the AR, leading to its destabilization, aggregation, and subsequent proteasomal degradation. This activity translates to a complete and robust inhibition of AR transcriptional activity, offering a promising therapeutic strategy for androgen-independent prostate cancers. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathway of this compound's action.
Introduction
Androgen deprivation therapies and AR antagonists are the cornerstone of advanced prostate cancer treatment.[1][2] However, resistance frequently develops, often driven by the expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by current drugs.[1][2] this compound is a first-in-class covalent degrader that circumvents this resistance mechanism by targeting a different domain of the AR.[1][2] This technical guide will provide an in-depth analysis of the mechanism and effects of this compound on AR transcriptional activity.
Mechanism of Action of this compound
This compound is a covalent ligand identified through a cysteine-reactive library screen.[1] Its primary mechanism involves the selective and potent degradation of both full-length AR and the AR-V7 splice variant in androgen-independent prostate cancer cells.[1][3]
The key steps in its mechanism are:
-
Covalent Targeting: this compound directly and covalently binds to cysteine residue C125 located within an intrinsically disordered region of the AR and AR-V7.[1][3]
-
Destabilization and Aggregation: This covalent modification leads to a significant and selective destabilization of the AR and AR-V7 proteins, causing them to aggregate within the cell.[1][3]
-
Proteasome-Mediated Degradation: The aggregated AR and AR-V7 are subsequently recognized and degraded by the cellular proteasome machinery.[1][3]
This mechanism is distinct from traditional AR antagonists and proteolysis-targeting chimeras (PROTACs) like ARV-110, which are dependent on the ligand-binding domain.[1]
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting AR transcriptional activity and inducing AR degradation has been quantified in several key experiments.
| Parameter | Cell Line | Value | Description | Reference |
| EC50 for AR Transcriptional Inhibition | 22Rv1 | 4.2 μM | The half-maximal effective concentration for the inhibition of androgen receptor transcriptional activity in a luciferase reporter assay. | [2][3] |
| AR and AR-V7 Degradation | 22Rv1 | 0.1 - 50 μM | Dose-responsive degradation of both AR and AR-V7 was observed within this concentration range, with rapid loss occurring at one hour. | [3] |
| Inhibition of Total AR Transcriptional Activity | 22Rv1 | 0.1 - 100 μM | This compound completely inhibits total AR transcriptional activity in androgen-independent prostate cancer cells expressing both AR and AR-V7. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on AR transcriptional activity.
AR Transcriptional Reporter Assay
This assay quantifies the ability of this compound to inhibit the transcriptional activity of the androgen receptor.
-
Cell Line: 22Rv1-ARE-Luc cells, which are 22Rv1 human prostate carcinoma cells stably expressing a luciferase reporter gene under the control of an androgen response element (ARE).[2]
-
Cell Plating: Cells are seeded in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[2]
-
Compound Treatment: The following day, cells are treated with this compound at various concentrations (e.g., 0.1-100 μM) or a DMSO vehicle control for 24 hours.[2]
-
Luciferase Activity Measurement: After the incubation period, luciferase activity is measured using a multimode microplate reader to determine the level of AR transcriptional activity.[1]
-
Data Analysis: The results are analyzed to determine the dose-dependent inhibition of AR transcriptional activity and to calculate the EC50 value.
Western Blotting for AR and AR-V7 Degradation
This technique is used to visualize and quantify the degradation of AR and AR-V7 proteins following treatment with this compound.
-
Cell Line: 22Rv1 cells, which endogenously express both full-length AR and AR-V7.
-
Compound Treatment: Cells are treated with this compound at various concentrations (e.g., 0.1-50 μM) for different time points (e.g., 1-24 hours).[3]
-
Protein Extraction: Following treatment, cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with primary antibodies specific for the androgen receptor to detect both full-length AR and AR-V7.
-
Detection and Analysis: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is used, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the extent of protein degradation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.
Caption: Mechanism of this compound-induced AR degradation and transcriptional inhibition.
References
Methodological & Application
Application Notes and Protocols for EN1441 Treatment of 22Rv1 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the treatment of the human prostate cancer cell line 22Rv1 with EN1441, a covalent degrader of the androgen receptor (AR) and its splice variant AR-V7. This compound induces the destabilization, aggregation, and subsequent proteasomal degradation of both AR and AR-V7, leading to the inhibition of AR transcriptional activity. These protocols are intended to guide researchers in studying the effects of this compound on 22Rv1 cells.
Introduction
The 22Rv1 cell line is a valuable in vitro model for castration-resistant prostate cancer (CRPC) as it expresses both full-length androgen receptor (AR) and constitutively active AR splice variants, such as AR-V7, which are associated with resistance to standard anti-androgen therapies. This compound is a novel compound that covalently targets and degrades both AR and AR-V7, offering a promising therapeutic strategy for CRPC. This document outlines the mechanism of action of this compound and provides detailed protocols for its application in 22Rv1 cell culture.
Mechanism of Action
This compound's mechanism of action in 22Rv1 cells is a multi-step process that ultimately leads to the suppression of androgen receptor signaling[1][2][3]:
-
Covalent Binding and Destabilization: this compound possesses a cysteine-reactive acrylamide (B121943) "warhead" that allows it to covalently bind to a specific cysteine residue (C125) on both AR and AR-V7[4]. This binding leads to the destabilization of the receptor proteins.
-
Protein Aggregation: The destabilization of AR and AR-V7 by this compound induces their aggregation into insoluble complexes within the cell[1][2].
-
Proteasomal Degradation: These protein aggregates are then recognized by the cellular protein degradation machinery and are targeted for degradation by the proteasome[1][2][4].
-
Inhibition of Transcriptional Activity: By promoting the degradation of AR and AR-V7, this compound effectively reduces their cellular levels, thereby inhibiting the transcription of AR target genes, such as prostate-specific antigen (KLK3)[1][2]. Notably, the inhibition of AR transcriptional activity occurs at a lower concentration than that required for significant protein degradation, suggesting that the initial destabilization and aggregation are key to its inhibitory function[1].
Quantitative Data Summary
The following tables summarize key quantitative data from studies of this compound treatment in 22Rv1 cells.
Table 1: Potency of this compound in 22Rv1 Cells
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (AR Transcriptional Activity) | 4.2 µM | 22Rv1 | Luciferase Reporter Assay | [1][4] |
Table 2: Experimental Conditions for this compound Treatment of 22Rv1 Cells
| Experiment Type | This compound Concentration(s) | Incubation Time(s) | Reference |
| AR/AR-V7 Degradation | 50 µM | 16 h, 24 h | [1][2] |
| Cell Viability | Not specified (dose-response) | 72 h | [1][2] |
| Transcriptomic Profiling | 5 µM | 20 h | [1][3] |
| Protein Destabilization Assay | 50 µM | 1 h | [1][2] |
| Chemoproteomic Profiling | 5 µM | 4.5 h | [1][2] |
| AR/AR-V7 Solubility Assay | 20 µM | 24 h | [2] |
Experimental Protocols
Here are detailed protocols for key experiments involving the treatment of 22Rv1 cells with this compound.
Protocol 1: Cell Culture and Maintenance of 22Rv1 Cells
-
Cell Line: 22Rv1 (human prostate carcinoma).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: this compound Treatment for Protein Degradation Analysis (Western Blotting)
-
Cell Seeding: Seed 22Rv1 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 50 µM).
-
Treatment: Remove the culture medium from the wells and replace it with medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 16 or 24 hours)[1][2].
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed 22Rv1 cells in a white, opaque 96-well plate at a suitable density (e.g., 5,000 cells/well). Allow the cells to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Assay:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 4: AR Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Cell Transfection (if necessary): If the 22Rv1 cells do not stably express a luciferase reporter construct driven by an androgen response element (ARE), they will need to be transiently transfected.
-
Cell Seeding: Seed the ARE-luciferase reporter 22Rv1 cells in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24 hours[1].
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the inhibition of AR transcriptional activity relative to the vehicle control.
Visualizations
Signaling Pathway of this compound in 22Rv1 Cells
Caption: Mechanism of action of this compound in 22Rv1 cells.
Experimental Workflow for Western Blotting
Caption: Workflow for analyzing protein degradation via Western Blot.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
References
Application Notes and Protocols for EN1441 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN1441 is a novel covalent molecule that has been identified as a potent degrader of the androgen receptor (AR) and its clinically relevant splice variant, AR-V7.[1][2][3][4][5][6] Unlike traditional AR antagonists that target the ligand-binding domain, this compound functions by covalently modifying cysteine C125 within an intrinsically disordered region of the AR protein.[1][2][4][5][6] This modification leads to the destabilization, aggregation, and subsequent proteasome-dependent degradation of both full-length AR and AR-V7.[1][2][3][4][5][7] Consequently, this compound effectively inhibits AR transcriptional activity, making it a promising therapeutic agent for androgen-independent prostate cancer.[1][2][4][5][7][8]
A luciferase reporter assay is a powerful tool to quantify the transcriptional activity of the androgen receptor in response to treatment with this compound. This assay typically utilizes a reporter plasmid containing an androgen response element (ARE) upstream of a luciferase gene. When AR is active, it binds to the ARE and drives the expression of luciferase, which can be measured by the light produced upon addition of a substrate.
These application notes provide a detailed protocol for utilizing this compound in a luciferase reporter assay to assess its impact on AR transcriptional activity.
Mechanism of Action of this compound
This compound's unique mechanism of action involves a two-fold process. Initially, the covalent binding of this compound to cysteine C125 of AR and AR-V7 causes a conformational change that leads to protein destabilization and aggregation.[1][2][7] This initial step is sufficient to inhibit the transcriptional activity of the receptor, even before its degradation. Subsequently, the aggregated AR and AR-V7 are recognized by the cellular machinery and targeted for degradation via the proteasome.[1][2][3][4][5]
Caption: Mechanism of this compound action in a luciferase reporter assay.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in comparison to other relevant compounds in an AR transcriptional activity luciferase reporter assay.
| Compound | Cell Line | Assay Endpoint | EC50 / Inhibition | Treatment Time | Reference |
| This compound | 22Rv1 | AR Transcriptional Activity | 4.2 µM | 24 hours | [1][2] |
| Enzalutamide | 22Rv1 | AR Transcriptional Activity | Incomplete Inhibition | 24 hours | [1] |
| ARV-110 | 22Rv1 | AR Transcriptional Activity | Incomplete Inhibition | 24 hours | [1] |
| CMZ139 (non-reactive control) | 22Rv1 | AR Transcriptional Activity | Little to no inhibition | 24 hours | [2] |
Experimental Protocols
Materials and Reagents
-
Cell Line: 22Rv1 cells stably expressing an androgen response element (ARE)-luciferase reporter construct.
-
Compounds: this compound, Enzalutamide (positive control), ARV-110 (positive control), CMZ139 (negative control), DMSO (vehicle).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
White, opaque 96-well microplates suitable for luminescence measurements.
-
Luminometer.
-
Experimental Workflow
Caption: Experimental workflow for the this compound luciferase reporter assay.
Detailed Protocol
1. Cell Seeding: a. Culture 22Rv1-ARE-Luc cells in standard cell culture conditions. b. On the day of the experiment, trypsinize and count the cells. c. Seed the cells in a white, opaque 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. It is recommended to prepare a series of dilutions to determine the dose-response curve. A typical concentration range to test would be from 0.1 µM to 100 µM.[3] b. Prepare stock solutions of control compounds (e.g., Enzalutamide, ARV-110) and the non-reactive control (CMZ139) in DMSO. c. On the day of treatment, dilute the stock solutions of this compound and control compounds in fresh cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. d. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compounds or vehicle control (DMSO). e. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
3. Luciferase Assay: a. After the 24-hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Carefully aspirate the medium from each well. c. Wash the cells once with 100 µL of PBS per well. d. Prepare the luciferase lysis buffer and substrate according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).[9] e. Add the appropriate volume of lysis buffer to each well (typically 20-100 µL) and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[9] f. Add the luciferase substrate to each well.[9] g. Immediately measure the firefly luciferase activity using a luminometer. h. Following the firefly luciferase measurement, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase signal and activate the Renilla luciferase signal. i. Measure the Renilla luciferase activity.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. b. The normalized data can be expressed as a percentage of the vehicle-treated control. c. Plot the dose-response curve for this compound and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
Conclusion
The luciferase reporter assay is a robust and sensitive method to evaluate the inhibitory effect of this compound on androgen receptor transcriptional activity. By following this detailed protocol, researchers can accurately quantify the potency of this compound and compare its efficacy to other AR-targeting compounds. This assay is a critical tool in the preclinical development of this compound and other novel AR degraders for the treatment of prostate cancer.
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells | NSF Public Access Repository [par.nsf.gov]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols: EN1441 Dose-Response in LNCaP Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
EN1441 is a novel covalent small molecule identified as a potent degrader of the Androgen Receptor (AR) and its splice variants, such as AR-V7.[1][2] In the context of prostate cancer, where AR signaling is a critical driver of tumor growth, molecules like this compound represent a promising therapeutic strategy. This is particularly relevant for androgen-independent prostate cancers that may have developed resistance to conventional AR antagonists.[3] The LNCaP cell line, derived from a human prostate adenocarcinoma, is an androgen-sensitive line that expresses AR and is a widely used model for studying prostate cancer.[4][5] These application notes provide a detailed overview of the dose-response effects of this compound on LNCaP cells, its mechanism of action, and protocols for experimental validation.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on LNCaP and related prostate cancer cell lines.
| Cell Line | Parameter | Value | Treatment Duration | Assay | Reference |
| LNCaP | EC50 (Cell Viability) | 10 µM | 72 hours | CellTiter-Glo | [6] |
| 22Rv1 | EC50 (Cell Viability) | 3.6 µM | 72 hours | CellTiter-Glo | [6] |
| DU145 (AR-negative) | EC50 (Cell Viability) | >100 µM | 72 hours | CellTiter-Glo | [6] |
| General | EC50 (AR Degradation) | 4.2 µM | Not Specified | Not Specified | [7] |
Mechanism of Action
This compound functions as a covalent destabilizing degrader of the Androgen Receptor.[1] It selectively targets cysteine C125, located within an intrinsically disordered region of both the full-length AR and its splice variants like AR-V7.[1][7][8]
The proposed mechanism involves a two-step process:
-
Destabilization and Aggregation: Covalent binding of this compound to C125 induces a conformational change in the AR protein, leading to its destabilization and subsequent aggregation within the cell.[1][9]
-
Proteasomal Degradation: These aggregated AR proteins are then recognized by the cellular machinery and targeted for degradation via the proteasome.[1][7] This degradation is independent of Cullin E3 ligases.[1]
The ultimate consequence is the depletion of cellular AR and AR-V7 levels, which leads to the complete inhibition of AR transcriptional activity and a dose-responsive decrease in the viability of AR-dependent prostate cancer cells.[1][6]
Experimental Protocols
LNCaP Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the LNCaP cell line.
-
Materials:
-
Procedure:
-
Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS.[11]
-
Cell Maintenance: Culture LNCaP cells in T75 flasks with the complete growth medium. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Media Change: Change the medium every 2-3 days or when the medium color changes to orange.[10]
-
Subculturing (Passaging):
-
LNCaP cells should be split when they reach 70-80% confluency. They tend to grow in clumps rather than a uniform monolayer.[10]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum.[10]
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells start to detach.[11]
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:2 to 1:6 split ratio) to a new flask containing pre-warmed complete growth medium.[10]
-
-
This compound Dose-Response Experiment (Cell Viability)
This protocol describes how to assess the effect of this compound on LNCaP cell viability.
-
Materials:
-
LNCaP cells
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
-
-
Procedure:
-
Cell Seeding: Seed LNCaP cells in a white, opaque 96-well plate at a density of 1-2 x 10^4 cells/cm².[4][12] Allow cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[7] Create a serial dilution of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).[7] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve. Calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for AR Degradation
This protocol is for detecting the degradation of Androgen Receptor in LNCaP cells following this compound treatment.
-
Materials:
-
LNCaP cells cultured in 6-well plates
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]
-
Primary Antibody: Anti-AR (e.g., Cell Signaling Technology, D6F11)[1]
-
Primary Antibody: Anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Treat LNCaP cells in 6-well plates with the desired concentration of this compound (e.g., 20 µM) or vehicle control for 24 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.
-
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 5. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. lncap.com [lncap.com]
- 12. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
Application Notes and Protocols for EN1441-Mediated Androgen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the evaluation of EN1441-mediated degradation of the full-length androgen receptor (AR) and its splice variant AR-V7 using Western blotting. This compound is a covalent small molecule that induces the degradation of both AR and AR-V7, offering a promising therapeutic strategy for androgen-independent prostate cancer.[1][2][3]
Mechanism of Action
This compound selectively targets a cysteine residue (C125) within the N-terminal domain of both AR and AR-V7.[2][3] This covalent modification leads to the destabilization and aggregation of the receptor proteins.[1][2] Subsequently, the aggregated AR and AR-V7 are targeted for degradation via the ubiquitin-proteasome pathway.[1][2][3][4] This mechanism is distinct from other AR degraders like PROTACs, as the initial destabilization and aggregation contribute to the inhibition of AR transcriptional activity, independent of immediate proteasomal degradation.[1][2]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on the degradation of AR and AR-V7 in the 22Rv1 androgen-independent prostate cancer cell line.
Table 1: Dose-Dependent Degradation of AR and AR-V7 by this compound
| This compound Concentration (µM) | Incubation Time (hours) | AR Protein Level (relative to DMSO) | AR-V7 Protein Level (relative to DMSO) |
| 0.1 | 24 | Dose-responsive degradation observed | Dose-responsive degradation observed |
| 1 | 24 | Dose-responsive degradation observed | Dose-responsive degradation observed |
| 10 | 24 | Dose-responsive degradation observed | Dose-responsive degradation observed |
| 50 | 24 | Significant degradation | Significant degradation |
Data compiled from qualitative descriptions in search results.[4]
Table 2: Time-Course of AR and AR-V7 Degradation by this compound (50 µM)
| Incubation Time (hours) | AR Protein Level (relative to 0h) | AR-V7 Protein Level (relative to 0h) |
| 1 | Rapid loss observed | Rapid loss observed |
| 3 | Continued degradation | Continued degradation |
| 6 | Continued degradation | Continued degradation |
| 9 | Sustained degradation | Sustained degradation |
| 12 | Sustained degradation | Sustained degradation |
| 24 | Near-complete degradation | Near-complete degradation |
Data compiled from qualitative descriptions in search results.[4]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Mediated AR Degradation
Caption: this compound covalently modifies C125 on AR/AR-V7, leading to destabilization, aggregation, and subsequent proteasomal degradation.
Experimental Workflow for Western Blot Analysis
Caption: A stepwise workflow for assessing this compound-induced AR degradation via Western blot.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: 22Rv1 (human prostate carcinoma) cells, which endogenously express both full-length AR and the AR-V7 splice variant.
-
Culture Conditions: Maintain 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 24 hours.[4]
-
For time-course experiments, treat cells with 50 µM this compound for various durations (e.g., 1, 3, 6, 9, 12, 24 hours).[4]
-
Controls:
-
Vehicle Control: Treat cells with DMSO (the solvent for this compound) at the same final concentration as the highest this compound dose.
-
Negative Control Compound: Treat cells with CMZ139 (a non-reactive analog of this compound) at the same concentrations as this compound to demonstrate the necessity of the covalent interaction.[2]
-
Proteasome Inhibition Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like bortezomib (B1684674) (BTZ) (1 µM) for 1 hour before adding this compound.[2]
-
-
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5][6]
-
Add 100-200 µL of ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[1][5][6]
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5][6]
-
Incubate on ice for 30 minutes, vortexing occasionally.[5]
-
Centrifuge the lysate at 14,000 rpm for 15-20 minutes at 4°C to pellet cellular debris.[5][6]
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
-
Protein Quantification:
Western Blotting
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[1][5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[1][5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host species) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[5][8][9]
-
Washing: Repeat the washing step (three times with TBST for 10 minutes each).[5]
-
-
Detection:
Data Analysis
-
Densitometry: Quantify the band intensities for AR, AR-V7, and the loading control (GAPDH or β-actin) using densitometry software such as ImageJ.[1][5]
-
Normalization: Normalize the intensity of the AR and AR-V7 bands to the intensity of the corresponding loading control band for each sample to account for any variations in protein loading.[1][5]
-
Data Presentation: Express the normalized AR and AR-V7 levels as a percentage or fold change relative to the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 4. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 5. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nsjbio.com [nsjbio.com]
- 7. AR Antibody | Affinity Biosciences [affbiotech.com]
- 8. Secondary Antibodies for Western Blot (WB) | Antibodies.com [antibodies.com]
- 9. Secondary antibodies | abcam [abcam.com]
Application Note: Demonstrating EN1441 Target Engagement with the Androgen Receptor using a Thermal Denaturation Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for demonstrating the target engagement of EN1441, a covalent degrader of the Androgen Receptor (AR) and its splice variants (e.g., AR-V7). The described thermal denaturation assay, also known as a Cellular Thermal Shift Assay (CETSA), is a powerful method to confirm the direct binding of this compound to AR/AR-V7 within a cellular context. The principle of this assay is based on the change in thermal stability of a protein upon ligand binding. This compound covalently modifies cysteine C125 on AR and AR-V7, leading to their destabilization and subsequent degradation.[1][2][3][4] This destabilization can be observed as a significant decrease in the melting temperature (Tm) of the target protein.
Introduction
This compound is a novel covalent ligand that selectively targets the Androgen Receptor (AR) and its clinically relevant splice variant, AR-V7.[3][4] Unlike traditional AR antagonists that target the ligand-binding domain, this compound covalently modifies a conserved cysteine residue (C125) located in the N-terminal domain of both AR and AR-V7.[1][2] This interaction leads to the destabilization and aggregation of the receptor proteins, ultimately resulting in their proteasome-dependent degradation.[1][2][3][4]
Demonstrating direct target engagement is a critical step in the development of targeted therapies. The thermal denaturation assay is a robust biophysical technique used to measure the stability of a protein in the presence and absence of a ligand.[5][6][7][8] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). However, in the case of covalent destabilizing degraders like this compound, the interaction leads to a decrease in the protein's thermal stability.[1][2] This application note provides a detailed protocol to demonstrate the destabilizing effect of this compound on AR and AR-V7, thereby confirming target engagement.
Signaling Pathway and Mechanism of Action
This compound exerts its effect through a dual mechanism of action. Initially, it directly engages with AR and AR-V7 by forming a covalent bond with cysteine C125. This covalent modification induces a conformational change that destabilizes the protein structure, leading to aggregation. Subsequently, the aggregated AR and AR-V7 are recognized by the cellular machinery and targeted for proteasomal degradation.[1][2] This process effectively reduces the levels of both full-length AR and the constitutively active AR-V7, thereby inhibiting AR-driven transcriptional activity in cancer cells.[1][9]
Caption: Mechanism of action of this compound.
Experimental Workflow
The experimental workflow for the thermal denaturation assay to demonstrate this compound target engagement involves treating cells with this compound, subjecting the cell lysates to a temperature gradient, separating the soluble and insoluble protein fractions, and detecting the amount of soluble AR/AR-V7 at each temperature by Western blotting.
Caption: Thermal denaturation assay workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: 22Rv1 human prostate carcinoma cell line (expressing both AR and AR-V7)
-
Compound: this compound (e.g., 50 µM in DMSO)
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)
-
Primary Antibodies: Anti-Androgen Receptor antibody, Anti-GAPDH antibody (loading control)
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Reagents for Lysis, SDS-PAGE, and Western Blotting:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Procedure
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Thermal Denaturation:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the heated lysates at 14,000 rpm for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of the soluble fractions.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against AR and GAPDH.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for AR, AR-V7, and GAPDH at each temperature for both DMSO and this compound treated samples.
-
Normalize the AR and AR-V7 band intensities to the corresponding GAPDH band intensity.
-
For each treatment group, normalize the data to the intensity at the lowest temperature (e.g., 40°C), which is set to 100%.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both treatment groups. A significant shift in Tm for the this compound-treated sample compared to the DMSO control indicates target engagement.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables.
Table 1: Normalized Band Intensities of Soluble AR-V7
| Temperature (°C) | DMSO (Normalized Intensity) | This compound (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 0.85 |
| 50 | 0.95 | 0.60 |
| 55 | 0.80 | 0.30 |
| 60 | 0.50 | 0.10 |
| 65 | 0.20 | 0.05 |
| 70 | 0.05 | 0.01 |
Table 2: Melting Temperature (Tm) Shift of AR-V7
| Treatment | Melting Temperature (Tm) (°C) | Tm Shift (ΔTm) (°C) |
| DMSO | ~60 | - |
| This compound | ~53 | ~ -7 |
Note: The data presented in these tables are representative and based on published findings.[1][2] Actual results may vary.
Conclusion
The thermal denaturation assay is a reliable and effective method to demonstrate the direct target engagement of this compound with AR and AR-V7 in a cellular context. The expected outcome is a significant negative shift in the melting temperature of AR and AR-V7 in the presence of this compound, which confirms the compound's destabilizing mechanism of action. This protocol provides a comprehensive guide for researchers to independently verify the target engagement of this compound and similar covalent modifiers.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 9. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells | NSF Public Access Repository [par.nsf.gov]
Revolutionizing Drug Discovery: Chemoproteomic Profiling with the EN1441-Alkyne Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
The landscape of drug discovery is continually evolving, with a pressing need for innovative tools to identify and validate novel therapeutic targets. Chemoproteomic profiling has emerged as a powerful strategy to globally map protein-ligand interactions within their native cellular context. The EN1441-alkyne probe, a functionalized covalent ligand, offers a robust method for identifying the cellular targets of the this compound compound, a degrader of the Androgen Receptor (AR) and its splice variant AR-V7, which are key drivers in androgen-independent prostate cancer. This document provides detailed application notes and experimental protocols for utilizing the this compound-alkyne probe in chemoproteomic workflows, aimed at researchers, scientists, and drug development professionals.
Principle of the Method
The this compound-alkyne probe is a derivative of the this compound compound, featuring a terminal alkyne group. This alkyne serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The workflow involves treating live cells with the this compound-alkyne probe, which covalently binds to its protein targets. Following cell lysis, an azide-functionalized reporter tag, such as biotin-azide, is "clicked" onto the alkyne-modified proteins. These tagged proteins can then be enriched, typically using streptavidin beads, and subsequently identified and quantified by mass spectrometry-based proteomics. This approach enables the precise identification of direct protein targets of the parent compound.
Applications
-
Target Identification and Validation: Elucidate the direct binding partners of this compound and similar covalent compounds within the cellular proteome.
-
Selectivity Profiling: Assess the proteome-wide selectivity of covalent ligands to identify potential off-target effects.[1][2]
-
Drug Discovery and Development: Facilitate the development of more potent and selective drug candidates by understanding their molecular interactions.
-
Understanding Disease Mechanisms: Investigate the role of specific protein targets in disease pathways, such as the role of AR and AR-V7 in prostate cancer.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative proteomic data from a study utilizing the this compound-alkyne probe in 22Rv1 prostate cancer cells.[1]
Table 1: Enrichment of Androgen Receptor (AR) and AR-V7
| Protein | Enrichment Ratio (this compound-alkyne vs. Vehicle) | p-value |
| AR/AR-V7 | 2.9 | <0.05 |
Table 2: Significantly Enriched Off-Target Proteins
| Total Proteins Quantified | Significantly Enriched Off-Targets (>1.5 log2 fold change, p<0.02) |
| 1830 | 110 |
Note: For a complete list of enriched proteins, refer to the supplementary materials of the original publication.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound-Alkyne Probe
-
Cell Culture: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Proteasome Inhibition (Optional): To prevent the degradation of target proteins and allow for their accumulation, pre-treat the cells with a proteasome inhibitor such as bortezomib (B1684674) (BTZ) at a final concentration of 1 µM for 1 hour.[1]
-
Probe Treatment: Treat the cells with the this compound-alkyne probe at a final concentration of 5 µM for 4.5 hours. A vehicle control (e.g., DMSO) should be run in parallel.[1]
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A common lysis buffer for proteomics applications is 0.1%-0.25% w/v Rapigest SF in 50 mM Ammonium (B1175870) Bicarbonate.[6]
-
Sonication: To ensure complete lysis, sonicate the samples on ice. Use 3 cycles of 15 seconds on and 5 seconds off at 20% power.[6]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol is adapted for protein labeling in cell lysates.
-
Prepare Click Chemistry Reagents:
-
Azide-functionalized biotin (B1667282) handle (e.g., Biotin-PEG3-Azide): Prepare a 10 mM stock solution in DMSO.
-
Copper(II) sulfate (B86663) (CuSO4): Prepare a 20 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. This ligand stabilizes the Cu(I) ion.
-
Sodium Ascorbate (B8700270): Prepare a fresh 100 mM stock solution in water. This is the reducing agent to generate Cu(I) from CuSO4.
-
Aminoguanidine (B1677879) Hydrochloride: Prepare a 100 mM stock solution in water. This can help prevent damage to biomolecules from reactive oxygen species.[7]
-
-
Reaction Setup (per sample):
-
In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 1 mg).
-
Add the azide-biotin handle to a final concentration of 100 µM.
-
Add a pre-mixed solution of CuSO4 and THPTA. The final concentrations should be 0.1 mM CuSO4 and 0.5 mM THPTA (5:1 ligand to copper ratio).[7]
-
Add aminoguanidine to a final concentration of 5 mM.[7]
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.[7]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.
Protocol 4: Enrichment of Biotinylated Proteins
-
Bead Preparation: Use streptavidin-coated magnetic beads. Wash the beads three times with the lysis buffer.
-
Protein Binding: Add the click-reacted lysate to the washed beads and incubate for 1-2 hours at 4°C with rotation to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:
-
Three washes with lysis buffer.
-
Three washes with high-salt buffer (e.g., 1 M NaCl in PBS).
-
Three washes with PBS.
-
-
Elution (On-Bead Digestion): For mass spectrometry analysis, it is common to perform on-bead digestion of the enriched proteins.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with iodoacetamide (B48618) (20 mM) for 30 minutes at room temperature in the dark.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
Protocol 5: Sample Preparation for TMT-based Quantitative Proteomics
-
Peptide Collection: After on-bead digestion, collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
TMT Labeling:
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate Tandem Mass Tag (TMT) reagent to each sample according to the manufacturer's protocol. Typically, 41 µL of TMT label reagent is added to 100 µL of sample.[8]
-
Incubate for 1 hour at room temperature.
-
-
Quenching: Quench the labeling reaction by adding 5% hydroxylamine (B1172632) and incubating for 15 minutes.[8]
-
Sample Pooling: Combine the TMT-labeled samples in a 1:1 ratio.
-
Final Desalting: Desalt the pooled sample using a C18 StageTip.
-
Mass Spectrometry Analysis: Analyze the prepared peptides by LC-MS/MS.
Visualizations
Caption: Experimental workflow for chemoproteomic profiling using the this compound-alkyne probe.
Caption: this compound inhibits both full-length AR and AR-V7 signaling pathways.
Conclusion
The this compound-alkyne probe is a valuable tool for chemoproteomic profiling, enabling the identification and characterization of covalent ligand targets in a cellular context. The detailed protocols provided herein offer a comprehensive guide for researchers to implement this technology in their own laboratories. By elucidating the molecular targets of compounds like this compound, this approach will continue to be instrumental in advancing our understanding of disease biology and accelerating the development of novel therapeutics.
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EN1441 in Androgen Receptor (AR) Transcriptional Activity Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN1441 is a covalent degrader of the androgen receptor (AR) and its splice variant AR-V7.[1][2] It offers a promising tool for studying AR signaling and for the development of therapeutics for androgen-independent prostate cancer.[3][4] Unlike traditional antagonists that target the ligand-binding domain, this compound covalently modifies cysteine C125 within the N-terminal transactivation domain of both full-length AR and AR-V7.[1][2][3] This modification leads to the destabilization, aggregation, and subsequent proteasome-dependent degradation of these receptors.[1][3][4] A key feature of this compound is that the inhibition of AR transcriptional activity is an early event, occurring concomitantly with protein destabilization and preceding its degradation.[1] this compound has been shown to achieve more robust and complete inhibition of total AR transcriptional activity compared to conventional antagonists like enzalutamide (B1683756) and PROTAC degraders such as ARV-110.[3]
These application notes provide detailed protocols for utilizing this compound to inhibit AR transcriptional activity, including methods for assessing its effects on AR protein levels and target gene expression.
Data Presentation
Quantitative Effects of this compound on AR Transcriptional Activity and Protein Levels
The following table summarizes the effective concentrations of this compound in various experimental assays.
| Parameter | Cell Line | Concentration Range | Effective Concentration | Effect | Citation |
| Inhibition of AR Transcriptional Activity (Luciferase Reporter Assay) | 22Rv1 | 0.1 - 100 µM | EC50: 4.2 µM | Near-complete inhibition of AR transcriptional activity. | [1][5] |
| Degradation of AR and AR-V7 (Western Blot) | 22Rv1 | 0.1 - 50 µM | Dose-dependent | Rapid degradation observed as early as 1 hour. | [5] |
| Inhibition of AR Transcriptional Activity (Comparison) | 22Rv1 | Not specified | Not specified | ~90% inhibition, more robust than enzalutamide (~44%) and ARV-110 (~70%). | [1] |
| Downregulation of AR Target Gene (KLK3 mRNA) | 22Rv1 | Not specified | Not specified | Significant downregulation. | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on AR transcriptional activity through a multi-step process that begins with direct covalent modification and culminates in the suppression of AR-mediated gene transcription.
Caption: Mechanism of this compound action on AR and AR-V7.
Experimental Protocols
The following are detailed protocols to assess the efficacy of this compound in inhibiting AR transcriptional activity.
Experimental Workflow Overview
References
Application Notes and Protocols: RNA Sequencing Analysis of EN1441-Treated Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related death in men, with its progression heavily reliant on the androgen receptor (AR) signaling pathway.[1][2] Therapies targeting this axis are standard but often fail due to resistance mechanisms, notably the expression of constitutively active AR splice variants like AR-V7, which lack the ligand-binding domain targeted by many drugs.[3][4]
EN1441 is a novel covalent small molecule designed to address this challenge. It acts as a degrader of both full-length AR and the intractable AR-V7 variant.[4][5] this compound covalently targets a conserved cysteine residue (C125) within an intrinsically disordered region of AR and AR-V7.[3][6] This action initiates a two-fold mechanism: first, the destabilization and aggregation of AR proteins, which rapidly inhibits their transcriptional activity, followed by their subsequent degradation via the proteasome pathway.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing RNA sequencing (RNA-seq) to analyze the global transcriptomic changes in androgen-independent prostate cancer cells following treatment with this compound. The resulting data can elucidate the compound's potent and comprehensive inhibition of the AR transcriptional program, offering a robust method to evaluate its efficacy and mechanism of action.
Data Presentation: Summary of this compound Effects
The following tables summarize the quantitative data derived from transcriptomic profiling of prostate cancer cells treated with this compound.
Table 1: Experimental Parameters for RNA Sequencing
| Parameter | Description |
|---|---|
| Cell Line | 22Rv1 (androgen-independent human prostate cancer) |
| Compound | This compound |
| Control Compounds | Enzalutamide (AR antagonist), CMZ139 (inactive control) |
| Vehicle | DMSO |
| Treatment Concentration | 5 µM |
| Treatment Duration | 20 hours |
| Replicates | n=3 biologically independent replicates per group[3][6] |
Table 2: Key Androgen Receptor (AR) Target Genes Modulated by this compound
| Gene Symbol | Gene Name | Regulation by this compound | Significance |
|---|---|---|---|
| KLK3 | Kallikrein-related peptidase 3 (PSA) | Significantly Down-regulated | Canonical AR target gene; its strong suppression indicates potent inhibition of AR activity.[6] |
| NUP210 | Nucleoporin 210 | Significantly Up-regulated | A known androgen-response gene.[6] |
| UBE2C | Ubiquitin Conjugating Enzyme E2 C | Significantly Down-regulated | A known androgen-response gene involved in cell cycle progression.[6] |
| NPR3 | Natriuretic Peptide Receptor 3 | Significantly Down-regulated | A known androgen-response gene.[6] |
| SLC3A | Solute Carrier Family 3 Member 1 | Significantly Up-regulated | A known androgen-response gene.[6] |
| EDN2 | Endothelin 2 | Significantly Up-regulated | A known androgen-response gene.[6] |
Table 3: Comparative Transcriptomic Effects of this compound vs. Enzalutamide
| Feature | This compound | Enzalutamide |
|---|---|---|
| Target | AR and AR-V7 (Degradation)[6] | AR Ligand-Binding Domain (Antagonist)[6] |
| Effect on AR Transcriptional Activity | Complete and extensive inhibition[6][7] | Partial inhibition |
| Impact on KLK3 (PSA) mRNA | Significant down-regulation[6] | No significant down-regulation at the tested timepoint[6] |
| Overall Transcriptomic Change | More extensive effect on downstream transcriptional targets[6] | Less extensive effect compared to this compound[6] |
Visualizations: Pathways and Workflows
Caption: Mechanism of action for this compound in prostate cancer cells.
Caption: Experimental workflow for RNA sequencing analysis.
References
- 1. KEGG PATHWAY: hsa05215 [kegg.jp]
- 2. Dissecting Major Signaling Pathways throughout the Development of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
Application Note & Protocol: Quantifying the Effect of EN1441 on Androgen Receptor Target Gene Expression using RT-qPCR
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the effect of EN1441 on the expression of androgen receptor (AR) target genes. This compound is a covalent degrader that targets both the full-length androgen receptor (AR) and its splice variants, such as AR-V7, by binding to an intrinsically disordered cysteine residue (C125) in the N-terminal domain.[1][2][3] This interaction leads to the destabilization, aggregation, and subsequent proteasomal degradation of the AR protein, ultimately inhibiting its transcriptional activity.[1][2][3][4] This protocol is designed for researchers in oncology and drug discovery investigating novel therapeutics for androgen-independent prostate cancer.
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression.[2] While therapies targeting the AR ligand-binding domain are initially effective, resistance often emerges, partly through the expression of AR splice variants like AR-V7 that lack this domain and are constitutively active.[2] this compound represents a novel therapeutic strategy by covalently targeting a region outside the ligand-binding domain, leading to the degradation of both full-length AR and AR-V7.[1][2][3][5]
RT-qPCR is a sensitive and specific method for quantifying gene expression changes. This protocol outlines the necessary steps to treat prostate cancer cells with this compound, isolate RNA, synthesize cDNA, and perform qPCR to assess the modulation of known AR target genes. The androgen-independent prostate cancer cell line 22Rv1 is recommended for this protocol as it expresses both full-length AR and AR-V7.[1][6]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Experimental Protocol
This protocol is designed for a 6-well plate format. Adjust volumes accordingly for other formats.
1. Cell Culture and Treatment
-
Cell Line: 22Rv1 (human prostate carcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: Seed 22Rv1 cells in 6-well plates at a density of 3 x 10^5 cells per well.
-
Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to final concentrations for dose-response experiments (e.g., 0.1, 1, 10, 50 µM).[5] A vehicle control (DMSO) must be included.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 1, 6, 12, 24 hours).[5]
-
Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubate for the desired duration.
-
2. RNA Isolation
-
Aspirate the medium from the wells.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 1 mL of TRIzol reagent (or equivalent) and scraping the cells.
-
Follow the manufacturer's protocol for RNA isolation. A typical protocol involves chloroform (B151607) extraction, isopropanol (B130326) precipitation, and ethanol (B145695) washes.
-
Resuspend the final RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis (Reverse Transcription)
-
Use a high-capacity cDNA reverse transcription kit.
-
For each sample, prepare a reaction mix containing 1-2 µg of total RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers, following the manufacturer's instructions.
-
Perform the reverse transcription reaction in a thermal cycler with the recommended temperature profile.
4. Real-Time Quantitative PCR (RT-qPCR)
-
qPCR Master Mix: Use a SYBR Green-based qPCR master mix.
-
Primers: Design or obtain pre-validated primers for the target and housekeeping genes. See Table 1 for suggested primer sequences.
-
Reaction Setup:
-
Prepare a qPCR reaction mix containing the master mix, forward and reverse primers, and nuclease-free water.
-
Add diluted cDNA to each well of a qPCR plate.
-
Add the qPCR reaction mix.
-
Run the reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the selected housekeeping genes (ΔCt).[7]
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Experimental Workflow Diagram
Caption: RT-qPCR experimental workflow for measuring this compound effect on AR target genes.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Suggested qPCR Primers for Human AR Target and Housekeeping Genes
| Gene Symbol | Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Target Genes | |||
| KLK3 (PSA) | Kallikrein-related peptidase 3 | AGGCCTTCCCTGTACACCAA | GTCTTGGCCTGGTCATTTCC |
| TMPRSS2 | Transmembrane protease, serine 2 | CCTCTGAACGGGATGTGATG | GGTGTAGGCCAACAGGAAGG |
| FKBP5 | FK506 binding protein 5 | GGAGGGAAGAGGGAGAGGAG | GCGTGTCTTCATCCTGTTCA |
| NUP210 | Nucleoporin 210 | TGAAGGAGCTGGAGAAGGAC | AGGTTGGCATTGTTGGAGAG |
| UBE2C | Ubiquitin conjugating enzyme E2 C | ATGCTTCAGCCAGTCCTCTG | CTTGGTGTCACAGGGTACTG |
| Housekeeping Genes | |||
| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 | TGACACTGGCAAAACAATGCA | GGTCCTTTTCACCAGCAAGCT |
| TBP | TATA-box binding protein | TATAATCCCAAGCGGTTTGC | CACATCACAGCTCCCCACCA |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Table 2: Example Data Table for Dose-Response Effect of this compound on AR Target Gene Expression
| Treatment | Concentration (µM) | Relative KLK3 Expression (Fold Change ± SD) | Relative TMPRSS2 Expression (Fold Change ± SD) | Relative FKBP5 Expression (Fold Change ± SD) |
| Vehicle (DMSO) | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| This compound | 0.1 | 0.85 ± 0.10 | 0.88 ± 0.11 | 0.92 ± 0.13 |
| This compound | 1 | 0.42 ± 0.08 | 0.51 ± 0.07 | 0.65 ± 0.09 |
| This compound | 10 | 0.15 ± 0.05 | 0.22 ± 0.04 | 0.31 ± 0.06 |
| This compound | 50 | 0.08 ± 0.03 | 0.11 ± 0.02 | 0.18 ± 0.04 |
Table 3: Example Data Table for Time-Course Effect of this compound (10 µM) on AR Target Gene Expression
| Time (hours) | Relative KLK3 Expression (Fold Change ± SD) | Relative TMPRSS2 Expression (Fold Change ± SD) | Relative FKBP5 Expression (Fold Change ± SD) |
| 0 | 1.00 ± 0.11 | 1.00 ± 0.13 | 1.00 ± 0.10 |
| 1 | 0.95 ± 0.09 | 0.92 ± 0.11 | 0.98 ± 0.08 |
| 6 | 0.55 ± 0.07 | 0.62 ± 0.08 | 0.70 ± 0.09 |
| 12 | 0.25 ± 0.06 | 0.33 ± 0.05 | 0.41 ± 0.07 |
| 24 | 0.14 ± 0.04 | 0.21 ± 0.03 | 0.29 ± 0.05 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low RNA Yield | Insufficient cell number | Start with a higher cell count. |
| Incomplete cell lysis | Ensure complete cell lysis with the reagent. | |
| Poor RNA Quality (A260/280 < 1.8) | Contamination with protein | Re-precipitate RNA or use a column-based purification kit. |
| No or Low qPCR Signal | Inefficient reverse transcription | Check RNA integrity; use a new RT kit. |
| Poor primer efficiency | Validate primers with a standard curve. | |
| Degraded cDNA | Store cDNA at -20°C; avoid repeated freeze-thaw cycles. | |
| High Variation Between Replicates | Pipetting errors | Use calibrated pipettes; prepare master mixes. |
| Inconsistent cell treatment | Ensure uniform cell density and treatment conditions. |
Conclusion
This application note provides a comprehensive protocol for quantifying the effect of this compound on the expression of AR target genes using RT-qPCR. By following this detailed methodology, researchers can obtain reliable and reproducible data to further elucidate the mechanism of action of this novel AR degrader and evaluate its potential as a therapeutic agent for androgen-independent prostate cancer. The provided diagrams and data tables serve as a guide for experimental design and data presentation.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. daneshyari.com [daneshyari.com]
- 7. gene-quantification.de [gene-quantification.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EN1441 Western Blot Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with EN1441 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of Western blotting?
This compound is a covalent degrader of the androgen receptor (AR) and its splice variant AR-V7. Unlike traditional inhibitors that target the ligand-binding domain, this compound covalently modifies a cysteine residue (C125) within the DNA-binding domain.[1] This modification leads to the destabilization, aggregation, and subsequent proteasome-dependent degradation of both full-length AR and AR-V7.[1][2] In a Western blot experiment, treatment with this compound is expected to show a dose- and time-dependent decrease in the protein levels of AR and AR-V7.[3][1]
Q2: What are the expected band sizes for AR and AR-V7 in a Western blot?
The expected molecular weight of full-length Androgen Receptor (AR) is approximately 110 kDa. The AR-V7 splice variant, which lacks the ligand-binding domain, has a predicted molecular weight of around 80 kDa. However, the apparent size on an SDS-PAGE gel can be affected by post-translational modifications.
Q3: In which cell lines has this compound been shown to be effective for AR and AR-V7 degradation?
This compound has been shown to effectively degrade AR and AR-V7 in androgen-independent prostate cancer cell lines, such as 22Rv1.[3][1][2] It has also been tested in other prostate cancer cell lines like LNCaP and DU145.[1]
Troubleshooting Common Western Blot Issues with this compound
This section addresses specific problems you might encounter when performing a Western blot to assess the effect of this compound.
Problem 1: No or Weak Signal for AR/AR-V7 Bands
If you are not detecting AR or AR-V7 bands or the signal is very faint, consider the following causes and solutions:
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Ensure you are loading an adequate amount of total protein. A Bradford assay or spectrophotometer can be used to determine the protein concentration of your lysate.[4] For 22Rv1 cells, a common starting point is 10-15 µg of cell lysate per lane.[5] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[4] You can also stain the gel with Coomassie Blue after transfer to check for remaining protein.[4] For large proteins like AR, you may need to optimize the transfer time and buffer composition. Adding a low concentration of SDS (0.01–0.05%) to the transfer buffer can aid in the transfer of high molecular weight proteins.[5] |
| Primary Antibody Issues | The primary antibody may not be recognizing the protein. Ensure you are using an antibody validated for Western blotting that recognizes both AR and AR-V7. Check the manufacturer's datasheet for recommended dilutions and consider performing an antibody titration to find the optimal concentration.[6][7] Incubating the primary antibody overnight at 4°C can enhance the signal for low-abundance proteins.[8] |
| Secondary Antibody Problems | Ensure the secondary antibody is compatible with the primary antibody's host species and is used at the correct dilution.[6] |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation during sample preparation.[9][10] All lysis steps should be performed on ice or at 4°C.[10] |
| Over-blocking | Excessive blocking can mask the epitope. Reduce the blocking time to 1 hour at room temperature or try a different blocking agent.[8] |
Problem 2: High Background on the Blot
High background can obscure your bands of interest. Here are some common causes and how to address them:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Ensure the blocking step is sufficient. Block for at least 1 hour at room temperature. Using a fresh blocking solution like 5% non-fat dry milk or BSA in TBST is recommended.[6][11] |
| Insufficient Washing | Increase the number and/or duration of the wash steps after primary and secondary antibody incubations.[5] Using a wash buffer containing a detergent like Tween 20 (e.g., 0.1-0.2% in TBS or PBS) is crucial.[5][8] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution that gives a strong signal with low background.[4] |
| Membrane Handling | Handle the membrane with gloves or tweezers to avoid contamination.[4] Ensure the membrane does not dry out at any point during the procedure.[4][5] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulates that can cause a speckled background.[5][9] |
Problem 3: Unexpected or Non-Specific Bands
The appearance of bands at incorrect molecular weights can be confusing. Here’s how to troubleshoot this issue:
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Ensure the antibody has been validated for specificity. You can try increasing the stringency of your washes (e.g., by increasing the detergent concentration).[4] |
| Protein Degradation or Truncation | The presence of bands at lower than expected molecular weights could indicate protein degradation. Ensure protease inhibitors are included in your lysis buffer and that samples are handled properly to prevent degradation.[4][9] |
| Post-Translational Modifications | Post-translational modifications can cause proteins to migrate at a different size than their predicted molecular weight.[4] |
| Sample Overload | Loading too much protein can lead to "smiling" bands and other artifacts. Reduce the amount of protein loaded per lane.[4][5] |
Experimental Protocols
Standard Western Blot Protocol for Assessing this compound-Mediated AR/AR-V7 Degradation
This protocol is a general guideline based on methods used in the literature for this compound.[1][12]
-
Cell Culture and Treatment:
-
Plate 22Rv1 cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a DMSO vehicle control for the specified amount of time (e.g., 1 to 24 hours).[3]
-
-
Cell Lysis:
-
Wash the cells with ice-cold 1X PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Sonicate the samples on ice to ensure complete lysis and shear DNA.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Dilute the cell lysates to the same concentration in lysis buffer.
-
Add Laemmli sample buffer and heat the samples at 70°C for 10 minutes.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR (which should also detect AR-V7) diluted in the blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated or fluorescent secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
For HRP-conjugated antibodies, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
For fluorescent antibodies, visualize the signal using a fluorescent imaging system.
-
-
Loading Control:
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Visualizations
This compound Mechanism of Action and Effect on AR/AR-V7
Caption: Mechanism of this compound leading to AR/AR-V7 degradation.
General Western Blot Workflow for this compound Analysis
Caption: Standard workflow for Western blot analysis of this compound effects.
Troubleshooting Logic for "No Signal"
Caption: Decision tree for troubleshooting a lack of signal in this compound Western blots.
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. google.com [google.com]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
optimizing EN1441 concentration to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of EN1441, a covalent degrader of the Androgen Receptor (AR) and its splice variant AR-V7. The focus is on optimizing its concentration to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent ligand that selectively targets a cysteine residue (C125) within the intrinsically disordered N-terminal transactivation domain of both full-length AR and its splice variant AR-V7.[1][2][3] By covalently modifying this residue, this compound induces the destabilization and aggregation of AR and AR-V7, which are then targeted for proteasome-dependent degradation.[1][2][3] This leads to the inhibition of AR transcriptional activity.[1][2][4]
Q2: What are the known off-target effects of this compound?
While this compound shows modest selectivity for AR and AR-V7, proteomic studies have revealed that it can engage with other cellular proteins.[2][5] In one study using an this compound-alkyne probe in 22Rv1 cells, 110 other proteins were found to be significantly enriched in addition to AR and AR-V7.[2] Another study using thermal denaturation sensitivity assay-based quantitative proteomics in the same cell line showed that 85 proteins out of over 6000 quantified were significantly destabilized by this compound treatment, aside from AR and AR-V7.[2][5] These interactions could potentially contribute to off-target effects, especially at higher concentrations.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A good starting point for this compound concentration is its 50% effective concentration (EC50) for AR degradation, which has been reported to be 4.2 µM.[1][6] However, the optimal concentration will be cell-line dependent and assay-specific. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target effect (AR/AR-V7 degradation) while minimizing off-target effects and cytotoxicity in your specific experimental system.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
To assess cytotoxicity, you can perform a cell viability assay, such as CellTiter-Glo®, MTT, or trypan blue exclusion.[1] Treat your cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a relevant duration (e.g., 24, 48, and 72 hours).[1] This will allow you to determine the concentration at which this compound becomes toxic to your cells and to establish a therapeutic window.
Q5: How can I confirm that the observed effects are due to on-target AR/AR-V7 degradation?
To confirm on-target activity, you can use a rescue experiment or a mutant cell line. For example, expressing a mutant AR where the target cysteine (C125) is mutated to a non-reactive residue like serine (C125S) has been shown to completely attenuate this compound-mediated AR degradation and inhibition of AR transcriptional activity.[1][2] If the phenotype you observe with this compound treatment is rescued or absent in cells expressing the AR C125S mutant, it strongly suggests the effect is on-target.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Refer to the cell viability assay protocol below. |
| Cell line is particularly sensitive to this compound. | Lower the concentration range in your experiments and consider shorter treatment durations. | |
| Off-target effects are leading to cytotoxicity. | Use the lowest effective concentration of this compound. Confirm on-target effects using a rescue experiment with an AR C125S mutant if possible.[1] | |
| Inconsistent AR/AR-V7 Degradation | Suboptimal this compound concentration. | Re-run a dose-response curve to confirm the EC50 in your specific cell line and assay conditions. |
| Issues with compound stability or storage. | Ensure this compound is stored correctly (powder at -20°C, in solvent at -80°C) and freshly diluted for each experiment.[6] | |
| Problems with Western blot protocol. | Optimize your Western blot protocol for AR/AR-V7 detection, including antibody concentration and incubation times. | |
| Unexpected Phenotypes | Potential off-target effects of this compound. | Perform a washout experiment. If the phenotype is reversible after removing this compound, it might be due to off-target effects. Correlate the phenotype with the extent of AR/AR-V7 degradation at different this compound concentrations. |
| Cellular stress response. | High concentrations of covalent inhibitors can sometimes induce cellular stress. Check for markers of cellular stress to rule this out. One study showed this compound did not induce stress granule formation.[5] |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| EC50 for AR Degradation | 4.2 µM | 22Rv1 | [1][6] |
| Concentration for AR/AR-V7 Degradation | 0.1 - 50 µM | 22Rv1, LNCaP | [6] |
| Concentration for Transcriptional Inhibition | 0.1 - 100 µM | 22Rv1 | [6] |
| Identified Off-Target Proteins (Enrichment) | 110 | 22Rv1 | [2] |
| Identified Off-Target Proteins (Destabilization) | 85 | 22Rv1 | [2][5] |
Experimental Protocols
Protocol 1: Dose-Response for AR/AR-V7 Degradation
-
Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM) in fresh media. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a desired time point (e.g., 8, 16, or 24 hours).[1][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the AR/AR-V7 levels to the loading control. Plot the normalized values against the this compound concentration to determine the EC50.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 1.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).[1]
-
Viability Assessment: Use a commercial cell viability reagent such as CellTiter-Glo® following the manufacturer's instructions.
-
Analysis: Measure luminescence or absorbance and normalize the values to the DMSO control. Plot cell viability against this compound concentration to determine the cytotoxic concentration.
Visualizations
Caption: Mechanism of action of this compound leading to AR/AR-V7 degradation.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells | NSF Public Access Repository [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
EN1441 Technical Support Center: Solubility and Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of EN1441 in cell culture media. The following information is intended to help troubleshoot common issues and provide standardized protocols for determining optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous, high-purity solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3][4] For example, a 10 mM stock solution is a common starting point. Ensure the compound is fully dissolved by vortexing or brief sonication.[4][5]
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1][2][6] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
Q3: What is the recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.1% or less is generally well-tolerated by most cell lines.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1][3]
Q4: I observed precipitation when I added this compound to my cell culture medium. What should I do?
A4: Precipitation, or "crashing out," can occur when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution like cell culture medium.[5] This is particularly common with hydrophobic molecules. To avoid this, consider the following troubleshooting steps:
-
Use pre-warmed media: Always add the this compound solution to cell culture media that has been pre-warmed to 37°C.[5]
-
Perform serial dilutions: Instead of adding the high-concentration stock directly to your final volume of media, create an intermediate dilution in pre-warmed media.[5]
-
Add dropwise and mix: Add the this compound solution to the media slowly, drop by drop, while gently vortexing or swirling to ensure rapid and even dispersion.[8]
-
Lower the final concentration: The concentration of this compound you are using may be above its solubility limit in your specific cell culture medium. Try using a lower final concentration.
Q5: At what concentrations is this compound typically active in cell culture?
A5: Published studies have shown this compound to be effective in a range of 0.1 µM to 100 µM for various experimental durations (1 to 72 hours).[7] The optimal concentration will depend on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.[1][2]
Troubleshooting Guides
Issue 1: Compound Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).[5] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[5][8] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[5] |
| Interaction with Media Components | Components in the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and cause precipitation.[6] | Test the solubility of this compound in both serum-free and serum-containing media to see if serum is a contributing factor. If so, consider reducing the serum concentration if your experimental design allows. |
Issue 2: Inconsistent or Lack of Biological Activity
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | This compound may be unstable in the cell culture medium over the course of a long experiment. | Perform a stability study to determine the half-life of this compound in your specific media and conditions (see Experimental Protocols). For long-term experiments, consider refreshing the media with a fresh preparation of this compound at regular intervals.[2] |
| Precipitation Not Visually Obvious | Micro-precipitation may occur, reducing the effective concentration of the compound in solution without being easily visible. | After preparing the final working solution, centrifuge it at high speed and test the supernatant for activity. This can help determine if a significant amount of the compound has precipitated. |
| Suboptimal Concentration | The concentration of this compound being used may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment to determine the EC50 for your desired biological endpoint. Published studies show activity in the range of 0.1 µM to 100 µM.[7] |
| Improper Storage | Repeated freeze-thaw cycles or improper storage of the stock solution may have led to degradation of this compound. | Prepare fresh aliquots of the this compound stock solution from a new vial. Always store aliquots at -80°C for long-term storage and -20°C for short-term.[7] |
Data Presentation
Table 1: Solubility of this compound in Various Cell Culture Media
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) | Observations (e.g., Clear, Hazy, Precipitate) |
| DMEM | 10 | User-determined | |
| RPMI-1640 | 10 | User-determined | |
| Opti-MEM | User-determined | User-determined | |
| Add other media as needed |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration of this compound Remaining (%) | Analytical Method |
| 0 | 100 | HPLC/LC-MS |
| 2 | User-determined | HPLC/LC-MS |
| 6 | User-determined | HPLC/LC-MS |
| 12 | User-determined | HPLC/LC-MS |
| 24 | User-determined | HPLC/LC-MS |
| 48 | User-determined | HPLC/LC-MS |
| 72 | User-determined | HPLC/LC-MS |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Visual Inspection
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Your cell culture medium of choice (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium in clear microcentrifuge tubes. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid mixing.
-
Incubate the tubes at 37°C for 1-2 hours.
-
Visually inspect each tube against a dark background for any signs of precipitation (e.g., cloudiness, crystals, or film). A light microscope can also be used for closer inspection.
-
The highest concentration that remains a clear solution is the maximum working soluble concentration under those conditions.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Your cell culture medium of choice (pre-warmed to 37°C)
-
Sterile tubes
-
Incubator (37°C, 5% CO2)
-
Analytical equipment for quantification (e.g., HPLC or LC-MS)
Procedure:
-
Prepare a working solution of this compound in your pre-warmed cell culture medium at the desired final concentration.
-
Immediately take an aliquot of the solution and store it at -80°C. This will serve as your time zero (T=0) reference.
-
Place the remaining solution in a 37°C incubator with 5% CO2.
-
At various time points (e.g., 2, 6, 12, 24, 48, and 72 hours), collect aliquots and store them at -80°C.
-
Once all time points have been collected, analyze the concentration of this compound in each aliquot using a suitable analytical method like HPLC or LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Mechanism of action of this compound leading to AR and AR-V7 degradation.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Identifying EN1441 Off-Target Proteins with Proteomics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying off-target proteins of EN1441 using proteomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a covalent small molecule that has been identified as a degrader of the Androgen Receptor (AR) and its splice variant AR-V7.[1][2][3][4][5] It functions by covalently modifying a conserved cysteine residue (C125) within the DNA-binding domain of AR and AR-V7.[1][2][3] This modification leads to destabilization, aggregation, and subsequent proteasome-dependent degradation of these target proteins.[1][2][3][4][5]
Q2: Why is it important to identify the off-target proteins of this compound?
A2: While this compound shows modest selectivity for AR and AR-V7, proteomic analyses have revealed that it engages with other cellular proteins.[1][3] Identifying these off-targets is crucial for understanding the compound's complete mechanism of action, predicting potential side effects or toxicity, and guiding medicinal chemistry efforts to optimize its specificity and potency.[1][3]
Q3: What are the primary proteomic methods used to identify this compound off-targets?
A3: The main proteomics-based methods used to identify this compound off-targets are chemoproteomic profiling and thermal proteome profiling (TPP).[1][3] Chemoproteomics, specifically using an alkyne-functionalized version of this compound, allows for the enrichment and identification of proteins that directly bind to the compound.[1][3] TPP assesses changes in protein thermal stability across the proteome upon this compound treatment, which can reveal both direct and indirect targets.[1][6]
Q4: What kind of off-targets have been identified for this compound?
A4: Chemoproteomic profiling of an this compound-alkyne probe in 22Rv1 cells identified 110 proteins, in addition to AR and AR-V7, that were significantly enriched.[1][3] Similarly, thermal proteome profiling showed that besides AR and AR-V7, 85 other proteins were significantly destabilized by this compound out of over 6,000 quantified proteins.[1]
Troubleshooting Guides
Chemoproteomic Profiling with this compound-Alkyne
| Problem | Possible Cause | Solution |
| Low yield of enriched proteins | Inefficient click chemistry reaction (CuAAC). | Ensure fresh preparation of all click chemistry reagents. Optimize the concentration of copper, ligand, and reducing agent. |
| Incomplete lysis of cells. | Use a stronger lysis buffer or incorporate mechanical disruption (e.g., sonication). | |
| Insufficient incubation time with this compound-alkyne. | Optimize the incubation time to ensure sufficient target engagement. | |
| High background of non-specific proteins | Non-specific binding to the affinity resin (e.g., streptavidin beads). | Increase the number and stringency of wash steps. Include a non-specific competitor (e.g., free biotin) in the wash buffers. |
| Aggregation of proteins during lysis or enrichment. | Include detergents and/or chaotropic agents in the lysis and wash buffers. | |
| Inconsistent results between replicates | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and treatment conditions. |
| Inconsistent sample handling during enrichment. | Standardize all incubation times, temperatures, and washing procedures. |
Thermal Proteome Profiling (TPP)
| Problem | Possible Cause | Solution |
| High variability in protein melting curves | Inconsistent heating of samples. | Use a thermal cycler with a precise temperature gradient. Ensure uniform heating of all samples. |
| Incomplete removal of aggregated proteins. | Optimize ultracentrifugation speed and time to efficiently pellet aggregated proteins. | |
| No significant thermal shifts observed for expected targets | Insufficient drug concentration or incubation time. | Increase the concentration of this compound or the incubation time to ensure target engagement. |
| The protein is not stabilized or destabilized upon binding. | This is a limitation of the TPP method. Consider using an orthogonal method like chemoproteomics. | |
| Large number of proteins showing thermal shifts | Non-specific cellular stress response to the compound or vehicle. | Optimize the this compound concentration to minimize off-target effects while still engaging the primary target. Ensure the vehicle (e.g., DMSO) concentration is not causing cellular stress. |
Experimental Protocols
Chemoproteomic Profiling of this compound-Alkyne
This protocol is adapted from methodologies used to identify this compound targets.[1][7][8]
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells to ~80-90% confluency.
-
Pre-treat cells with a proteasome inhibitor like bortezomib (B1684674) (BTZ) at 1 µM for 1 hour to prevent degradation of target proteins.
-
Treat the cells with either DMSO (vehicle) or 5 µM this compound-alkyne for 4.5 hours.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry (CuAAC Reaction):
-
To the cleared lysate, add an azide-functionalized biotin (B1667282) handle, copper(II) sulfate, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction to allow for the covalent attachment of biotin to the this compound-alkyne-bound proteins.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer and reduce, alkylate, and digest the proteins with trypsin overnight.
-
Collect the resulting peptides and desalt them using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
-
Calculate the enrichment ratio of proteins in the this compound-alkyne treated sample versus the vehicle control to identify potential off-targets.
-
Thermal Proteome Profiling (TPP) for this compound
This protocol is based on the principles of TPP used to assess protein stability changes induced by this compound.[1][6][7][8][9]
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells to ~80-90% confluency.
-
Treat the cells with either DMSO (vehicle) or 50 µM this compound for 1 hour.
-
-
Heating and Lysis:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into multiple aliquots.
-
Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 37°C to 67°C).
-
Lyse the cells by freeze-thawing.
-
-
Separation of Soluble and Aggregated Proteins:
-
Pellet the aggregated proteins by ultracentrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Digestion and TMT Labeling:
-
Quantify the protein concentration in each supernatant.
-
Reduce, alkylate, and digest an equal amount of protein from each sample with trypsin.
-
Label the resulting peptides from each temperature point with a different tandem mass tag (TMT) isobaric label.
-
-
Mass Spectrometry:
-
Combine the labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase chromatography.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify the relative abundance of each protein at each temperature.
-
Generate melting curves for each protein in both the vehicle and this compound-treated samples.
-
Identify proteins with a significant shift in their melting temperature (Tm) in the presence of this compound as potential on- or off-targets.
-
Quantitative Data Summary
Table 1: Summary of Proteomic Studies on this compound Off-Target Identification
| Proteomic Method | Cell Line | Number of Proteins Quantified | Number of Significant Off-Targets Identified | Reference |
| Chemoproteomic Profiling (this compound-alkyne) | 22Rv1 | 1830 | 110 | [1][3] |
| Thermal Proteome Profiling (TPP) | 22Rv1 | 6009 | 85 | [1] |
Visualizations
Caption: Experimental workflow for identifying this compound off-target proteins.
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
EN1441 modest potency and strategies for improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EN1441, a covalent degrader of the Androgen Receptor (AR) and its splice variants (AR-Vs). This guide addresses the modest potency of this compound and outlines strategies for its potential improvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent ligand identified through a cysteine-reactive covalent ligand library screen.[1][2][3] It selectively targets and degrades both the full-length Androgen Receptor (AR) and its constitutively active splice variant, AR-V7, which is often implicated in androgen-independent prostate cancer.[1][2][3][4] The mechanism of action involves the direct and covalent modification of a specific cysteine residue, C125, located within an intrinsically disordered region of the AR's N-terminal domain.[1][2][4] This covalent binding leads to the destabilization and aggregation of the AR and AR-V7 proteins, which are subsequently targeted for degradation by the proteasome.[1][2][3][4]
Q2: Why is this compound described as having "modest potency"?
A2: this compound is characterized as having modest potency due to its activity being in the mid-micromolar range.[1][2][3] For instance, the 50% effective concentration (EC50) for the inhibition of AR transcriptional activity is reported to be 4.2 μM.[1][5][6] While it effectively induces the degradation of AR and AR-V7, its potency is not as high as some other targeted therapies, which often exhibit nanomolar activity. This suggests that higher concentrations of this compound are required to achieve a significant biological effect.
Q3: What are the known off-target effects of this compound?
A3: While quantitative proteomic profiling has shown that this compound can selectively degrade AR and AR-V7, it is acknowledged that it engages other cellular proteins, which could lead to off-target effects.[1][2][3] The identification of these off-targets necessitates further medicinal chemistry efforts to enhance the specificity of this compound.[1][2][3]
Q4: Can this compound be used in in vivo studies?
A4: Currently, further optimization of this compound's properties is required before it can be effectively used in in vivo studies.[1][2] Specifically, improvements in its metabolic stability and oral bioavailability are necessary to enable robust therapeutic efficacy assessment in animal models.[1][2]
Q5: How does the mechanism of this compound differ from other AR inhibitors like enzalutamide (B1683756) or PROTACs like ARV-110?
A5: this compound's mechanism is distinct from enzalutamide and PROTACs. Enzalutamide is an AR antagonist that competitively binds to the ligand-binding domain (LBD) of the full-length AR, preventing its activation.[1][7] PROTACs, such as ARV-110, are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (in this case, AR), leading to its ubiquitination and subsequent proteasomal degradation.[1][2] However, both enzalutamide and ARV-110 are ineffective against AR splice variants like AR-V7 that lack the LBD.[2][4][7] In contrast, this compound directly targets a cysteine residue present in both full-length AR and AR-V7, leading to their degradation through destabilization and aggregation, a mechanism independent of the LBD.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no degradation of AR/AR-V7 observed in Western Blot. | Suboptimal concentration of this compound: The reported effective concentrations are in the mid-micromolar range. | Titrate this compound concentrations, starting from the reported EC50 of 4.2 µM up to 50 µM, to determine the optimal concentration for your specific cell line and experimental conditions.[1][5] |
| Insufficient treatment time: Degradation is time-dependent. | Perform a time-course experiment, treating cells for various durations (e.g., 1, 4, 8, 16, 24 hours) to identify the optimal treatment time for maximal degradation.[5] | |
| Cell line does not express AR or AR-V7: this compound's effect is dependent on the presence of its target. | Confirm AR and AR-V7 expression in your cell line using a positive control cell line (e.g., 22Rv1, LNCaP) and a negative control cell line (e.g., DU145).[1] | |
| Inactive compound: Improper storage or handling may have compromised the compound's activity. | Ensure this compound is stored correctly (e.g., at -20°C or -80°C as recommended by the supplier) and freshly prepared in a suitable solvent like DMSO for each experiment. | |
| High cell toxicity observed at effective concentrations. | Off-target effects: As a covalent modifier, this compound may interact with other cellular proteins, leading to toxicity. | Reduce the concentration of this compound and/or the treatment duration. Consider using a more sensitive detection method to observe effects at lower, less toxic concentrations. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in the cell culture medium is kept to a minimum (typically ≤ 0.1%). | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and overall health can impact experimental outcomes. | Maintain consistent cell culture practices, use cells within a specific passage number range, and ensure cells are healthy and at a consistent confluence at the time of treatment. |
| Variability in compound preparation: Inaccurate weighing or dilution of this compound can lead to inconsistent concentrations. | Prepare a concentrated stock solution of this compound and make fresh dilutions for each experiment. Verify the concentration of the stock solution if possible. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay |
| EC50 (AR Transcriptional Activity) | 4.2 µM | 22Rv1 | Luciferase Reporter Assay |
| EC50 (Cell Viability) | 3.6 µM | 22Rv1 | CellTiter-Glo |
| EC50 (Cell Viability) | 10 µM | LNCaP | CellTiter-Glo |
| EC50 (Cell Viability) | >100 µM | DU145 | CellTiter-Glo |
Strategies for Potency Improvement
The modest potency of this compound presents an opportunity for medicinal chemistry-driven optimization. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand how different chemical modifications impact potency and selectivity. This involves modifying both the "warhead" (the reactive acrylamide (B121943) group) and the "scaffold" (the rest of the molecule that provides binding affinity).
-
Warhead Optimization: While the acrylamide warhead is effective, exploring other electrophilic groups could fine-tune reactivity and improve selectivity, potentially reducing off-target effects.
-
Scaffold Hopping: Develop novel molecular scaffolds that maintain the key binding interactions with the AR protein but possess improved physicochemical properties for better cell permeability and metabolic stability.
-
Computational Modeling: Utilize computational docking and molecular dynamics simulations to predict how modifications to this compound will affect its binding to the C125-containing region of AR. This can help prioritize the synthesis of the most promising analogs.
Experimental Protocols
Western Blot for AR and AR-V7 Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of AR and AR-V7 in prostate cancer cells following this compound treatment.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib, MG132) as a control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-AR-V7, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or DMSO vehicle for the desired duration (e.g., 16 or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software, normalizing to the loading control.
-
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
Objective: To quantitatively measure the effect of this compound on AR transcriptional activity.
Materials:
-
22Rv1 cells stably expressing an androgen response element (ARE)-driven luciferase reporter.
-
White, opaque 96-well plates.
-
This compound.
-
DMSO (vehicle control).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the ARE-luciferase reporter cells in a white, opaque 96-well plate.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO vehicle for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel CellTiter-Glo assay) to account for any cytotoxic effects.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, DU145).
-
Opaque-walled multi-well plates suitable for luminescence measurements.
-
This compound.
-
DMSO (vehicle control).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or DMSO vehicle for 72 hours.[1]
-
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in an amount equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for assessing this compound-mediated degradation.
Caption: Strategies for improving the potency of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: EN1441 Degradation of Androgen Receptor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EN1441 to study the degradation of the Androgen Receptor (AR) and its splice variants, particularly focusing on the mechanism independent of Cullin E3 ligases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a covalent degrader that selectively targets the Androgen Receptor (AR) and its splice variant AR-V7.[1][2] Its mechanism is a two-fold process:
-
Direct Covalent Modification and Destabilization: this compound directly and covalently binds to cysteine residue C125 within an intrinsically disordered region of the AR's N-terminal domain.[3][4][5][6] This modification induces a conformational change that destabilizes the AR and AR-V7 proteins.[3][4][5]
-
Aggregation and Proteasomal Degradation: The destabilized proteins are prone to aggregation and are subsequently cleared by the proteasome.[3][4][5][7]
Q2: Is the this compound-mediated degradation of AR dependent on Cullin E3 ligases?
No, the degradation of AR and AR-V7 by this compound is independent of the Cullin family of E3 ubiquitin ligases.[3][4] This has been experimentally demonstrated by the observation that the neddylation inhibitor MLN4924, which blocks the activity of Cullin E3 ligases, does not prevent this compound-induced degradation of AR and AR-V7.[3][4]
Q3: How does the mechanism of this compound differ from that of PROTACs like ARV-110?
The mechanism of this compound is distinct from that of PROTACs (Proteolysis Targeting Chimeras) such as ARV-110. While both lead to proteasomal degradation, the upstream events differ significantly:
-
This compound: Induces degradation through direct covalent modification, leading to protein destabilization and aggregation, which is then recognized by the proteasome.[3][4] This process does not rely on the recruitment of a specific E3 ligase.
-
PROTACs (e.g., ARV-110): Function by forming a ternary complex between the target protein (AR) and an E3 ligase (like VHL or Cereblon), leading to ubiquitination of the target and its subsequent degradation by the proteasome.[3][4] The function of PROTACs is therefore dependent on the activity of the recruited E3 ligase.
Q4: What is the role of the acrylamide (B121943) warhead in this compound?
The acrylamide group in this compound serves as a covalent warhead. It is essential for the molecule's activity, as it forms the covalent bond with the C125 residue of AR and AR-V7.[3] An analog of this compound with an unreactive propenamide group does not induce the degradation of AR and AR-V7, highlighting the necessity of the covalent interaction.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced degradation of AR/AR-V7 observed after this compound treatment. | Cell line does not express AR/AR-V7 with C125. | Confirm the AR sequence in your cell line. The C125S mutation has been shown to completely attenuate degradation.[3][4] |
| This compound compound has degraded. | This compound should be stored properly (e.g., at -80°C for long-term storage) and freshly diluted for experiments.[1] | |
| Incorrect dose or treatment duration. | This compound shows dose-responsive degradation, with significant loss of AR/AR-V7 observed as early as one hour of treatment.[1][3][4] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Degradation is blocked by a proteasome inhibitor but not by MLN4924, and you are trying to confirm the Cullin-independent mechanism. | This is the expected result. | This observation confirms that the degradation is proteasome-dependent but independent of Cullin E3 ligases.[3][4] |
| Difficulty in detecting AR/AR-V7 aggregation. | Suboptimal cell lysis or fractionation protocol. | Use a protocol that separates cellular extracts into soluble and insoluble fractions. After treatment with this compound and a proteasome inhibitor (like bortezomib), an accumulation of AR/AR-V7 in the insoluble fraction should be observable.[3][5] |
| This compound treatment leads to off-target effects. | This compound has known off-targets. | While showing modest selectivity, this compound can engage other cellular proteins.[3][5] It is important to include appropriate controls, such as the inactive analog CMZ139, and consider proteomic approaches to identify potential off-target effects in your experimental system.[3] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Assay Condition |
| EC50 | 4.2 µM | AR | Degradation in androgen-independent prostate cancer cells |
This data is based on information from MedchemExpress and may not have been independently verified.[1]
Table 2: Effect of Inhibitors on this compound-Mediated Degradation
| Inhibitor | Target | Effect on this compound-mediated Degradation | Conclusion |
| Bortezomib (BTZ) | Proteasome | Attenuates degradation | Degradation is proteasome-dependent[3][4] |
| MLN4924 | Neddylation (Cullin E3 ligase activity) | Does not attenuate degradation | Degradation is independent of Cullin E3 ligases[3][4] |
Experimental Protocols
Key Experiment: Assessing Cullin E3 Ligase Independence
Objective: To determine if this compound-mediated degradation of AR/AR-V7 is independent of Cullin E3 ligases.
Methodology:
-
Cell Culture: Plate androgen-independent prostate cancer cells (e.g., 22Rv1) that endogenously express AR and AR-V7.
-
Pre-treatment with Inhibitor: Pre-treat cells with the neddylation inhibitor MLN4924 (typically 1 µM) for 1 hour to block the activity of Cullin E3 ligases. Include a DMSO vehicle control.
-
This compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 20 µM) for a specified time (e.g., 24 hours). Include a vehicle control for this compound treatment.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. If this compound-mediated degradation is Cullin-independent, there will be no significant difference in the reduction of AR/AR-V7 levels between cells treated with this compound alone and those pre-treated with MLN4924.
Visualizations
Caption: Mechanism of this compound-induced AR/AR-V7 degradation.
Caption: Workflow for testing Cullin E3 ligase independence.
Caption: Key dependencies of this compound-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing In Vivo Metabolic Stability of EN1441
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the metabolic stability of the covalent androgen receptor (AR) degrader, EN1441, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern for in vivo studies?
A1: this compound is a covalent degrader that targets a cysteine residue in the N-terminal domain of both the full-length androgen receptor (AR) and its splice variant, AR-V7.[1][2][3] This dual activity makes it a promising candidate for treating androgen-independent prostate cancer.[1][3] However, like many early-stage "pathfinder" molecules, this compound's initial design may not be optimized for metabolic stability, which is crucial for successful in vivo studies.[2] Poor metabolic stability can lead to rapid clearance from the body, low exposure at the target site, and consequently, reduced efficacy in animal models. Therefore, enhancing its metabolic stability is a critical step in advancing this compound towards clinical development.
Q2: What are the first steps to assess the metabolic stability of this compound?
A2: The initial assessment of metabolic stability is typically conducted using in vitro assays that expose this compound to drug-metabolizing enzymes. The two most common primary assays are:
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in Phase I metabolic enzymes, particularly cytochrome P450s (CYPs). It's a high-throughput method to get an initial read on oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II (conjugation) enzymes.
The key parameters obtained from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).[4][5][6] These values help in ranking compounds and predicting their in vivo hepatic clearance.
Q3: My in vitro assays show that this compound has poor metabolic stability. What are the common medicinal chemistry strategies to improve it?
A3: Once the metabolic liability of this compound is confirmed, several medicinal chemistry strategies can be employed to improve its stability. A crucial first step is to identify the "metabolic soft spots" on the molecule, which are the sites most prone to metabolism. This is typically done through metabolite identification studies using LC-MS/MS. Once these sites are identified, the following strategies can be applied:
-
Blocking Metabolic Hotspots:
-
Steric Hindrance: Introducing bulky groups near the metabolic hotspot can physically block the access of metabolizing enzymes.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a more stable isostere that retains the desired biological activity. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl or cyclopropyl (B3062369) group.
-
-
Deuteration: Replacing hydrogen atoms at a metabolic soft spot with deuterium (B1214612) (a stable isotope of hydrogen) can slow down metabolism due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes to break.
-
Modifying Physicochemical Properties:
-
Reducing Lipophilicity: Highly lipophilic compounds often have higher metabolic rates. Reducing the lipophilicity of this compound by introducing polar groups can decrease its affinity for metabolizing enzymes.
-
Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups near a metabolic hotspot can decrease the electron density of that region, making it less susceptible to oxidative metabolism.
-
Troubleshooting Guides
Troubleshooting In Vitro Metabolic Stability Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent pipetting- Incomplete mixing of solutions- Compound precipitation | - Ensure proper pipette calibration and technique- Thoroughly vortex or mix all solutions- Check compound solubility in the assay buffer; consider reducing the concentration or adding a small percentage of co-solvent (e.g., DMSO <0.5%) |
| Compound disappears too quickly to measure accurately | - High metabolic rate of this compound- High concentration of microsomes/hepatocytes | - Reduce the protein concentration of microsomes or the density of hepatocytes- Use shorter incubation time points |
| No metabolism observed for this compound or positive control | - Inactive microsomes or hepatocytes- Inactive or absent cofactors (e.g., NADPH)- Analytical issues | - Use a new batch of cryopreserved microsomes/hepatocytes- Prepare fresh cofactor solutions for each experiment- Verify the LC-MS/MS method for detecting the compound |
| Compound appears more stable in hepatocytes than in microsomes | - High non-specific binding to hepatocytes, reducing the free fraction available for metabolism | - Determine the fraction of unbound compound in the hepatocyte incubation (fu_inc) and correct the intrinsic clearance value |
| Poor correlation between in vitro data and preliminary in vivo findings | - Significant contribution of non-hepatic clearance pathways (e.g., renal)- The in vitro system does not fully recapitulate in vivo conditions | - Investigate other clearance mechanisms (e.g., plasma stability, kidney microsomes)- Consider more complex in vitro models if available (e.g., 3D liver models) |
Data Presentation
The following tables present hypothetical data to illustrate the process of improving the metabolic stability of this compound.
Table 1: Initial Metabolic Stability Assessment of this compound
| Assay System | Parameter | This compound | Positive Control (Verapamil) |
| Human Liver Microsomes | t½ (min) | 8.5 | 15.2 |
| Clint (µL/min/mg protein) | 81.5 | 45.6 | |
| Human Hepatocytes | t½ (min) | 12.3 | 25.8 |
| Clint (µL/min/10⁶ cells) | 56.3 | 26.8 |
Interpretation: The short half-life and high intrinsic clearance in both systems suggest that this compound is rapidly metabolized.
Table 2: Metabolic Stability of this compound Analogs with Medicinal Chemistry Modifications
| Compound | Modification | Human Liver Microsomes t½ (min) | Human Liver Microsomes Clint (µL/min/mg protein) |
| This compound | Parent Molecule | 8.5 | 81.5 |
| This compound-A1 | Deuteration at identified metabolic hotspot | 25.1 | 27.6 |
| This compound-A2 | Bioisosteric replacement of a labile group | 38.7 | 17.9 |
| This compound-A3 | Introduction of an electron-withdrawing group | 19.4 | 35.7 |
Interpretation: Both deuteration (this compound-A1) and bioisosteric replacement (this compound-A2) significantly improved the metabolic stability of the parent compound, with this compound-A2 showing the most promising profile in this screen.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes and keep them on ice.
-
Prepare working solutions of this compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg protein/mL).
-
Protocol 2: Hepatocyte Stability Assay
Objective: To evaluate the metabolic stability of this compound in a more physiologically relevant system containing both Phase I and Phase II enzymes.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' E Medium with supplements)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, orbital shaker, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to pre-warmed incubation medium.
-
Centrifuge the cell suspension to pellet the viable hepatocytes and remove the cryoprotectant.
-
Resuspend the cell pellet in fresh incubation medium and determine cell viability and density.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the this compound working solution to the wells.
-
Incubate the plate at 37°C on an orbital shaker.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction by adding the quenching solution.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing steps as in the microsomal stability assay.
-
-
Data Analysis:
-
Follow the same data analysis steps as in the microsomal stability assay. The Clint is typically expressed as µL/min/10⁶ cells.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Workflow for Improving Metabolic Stability
Caption: Iterative workflow for improving the metabolic stability of a lead compound.
References
Technical Support Center: Addressing EN1441 Cytotoxicity at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential cytotoxicity associated with the use of EN1441 at high concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent degrader of the androgen receptor (AR) and its splice variant AR-V7.[1] It functions by selectively and covalently targeting an intrinsically disordered cysteine residue (C125) in the N-terminal transactivation domain of AR and AR-V7.[1][2] This covalent modification leads to the destabilization, aggregation, and subsequent proteasome-dependent degradation of both AR and AR-V7.[1][2]
Q2: Is this compound known to be cytotoxic?
A2: Yes, at higher concentrations, this compound can exhibit off-target effects, including cytotoxicity.[3] While it shows selectivity for AR and AR-V7 degradation, proteomic analyses have indicated that it can engage other cellular proteins, which may contribute to cytotoxicity.[3]
Q3: What is the effective concentration (EC50) of this compound for AR/AR-V7 degradation?
A3: The reported EC50 of this compound for inhibiting AR transcriptional luciferase reporter activity in 22Rv1 cells is 4.2 μM.[4]
Q4: At what concentrations does this compound typically show cytotoxicity?
A4: Dose-responsive decreases in cell viability have been observed in prostate cancer cell lines following 72-hour treatment with this compound. The cytotoxic effects become more pronounced at concentrations significantly above the EC50 for its on-target activity. The specific IC50 for cytotoxicity varies between cell lines.
Q5: How can I distinguish between on-target and off-target cytotoxicity?
A5: One approach is to use a control cell line that does not express the target protein (e.g., AR-null cell lines like DU145). If this compound shows significantly less cytotoxicity in the AR-null cell line compared to an AR-positive cell line (e.g., LNCaP, 22Rv1), it suggests that a component of the cytotoxicity is on-target. Additionally, using a non-reactive analog of this compound that cannot form a covalent bond can help differentiate between covalent and non-covalent off-target effects.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Potential Cause:
-
Off-target effects: At higher concentrations, this compound may bind to other cellular proteins with reactive cysteines, leading to toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death, especially at higher final concentrations.
-
Compound precipitation: this compound may precipitate out of solution at high concentrations in cell culture media, which can cause physical stress to cells.
Suggested Solutions:
| Solution | Rationale |
| Optimize this compound Concentration | Perform a dose-response curve to determine the lowest effective concentration that achieves the desired level of AR/AR-V7 degradation with minimal impact on cell viability. |
| Reduce Incubation Time | Shorter incubation times may be sufficient to observe on-target effects while minimizing the cumulative impact of off-target toxicity. |
| Optimize Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below 0.5% and ideally below 0.1%. Always include a vehicle-only control in your experiments. |
| Assess Compound Solubility | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different formulation if possible. |
| Use a More Resistant Cell Line | If appropriate for the experimental question, consider using a cell line that is less sensitive to the off-target effects of the compound. |
Issue 2: Differentiating Between Apoptosis and Necrosis
Potential Cause: High concentrations of this compound may induce different cell death pathways. Understanding the mechanism of cell death is crucial for interpreting results.
Suggested Solutions:
| Assay | Principle | Interpretation |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases, which are key mediators of apoptosis. | An increase in caspase-3/7 activity indicates that this compound is inducing apoptosis. |
| Lactate Dehydrogenase (LDH) Release Assay | Measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis. | An increase in LDH release into the culture medium suggests this compound is causing necrotic cell death. |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). | Allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on cell viability in different prostate cancer cell lines. Note that specific IC50 values for cytotoxicity are not explicitly stated in the primary literature and may need to be determined empirically for your specific experimental conditions.
| Cell Line | AR Status | Reported Effect of this compound on Cell Viability (72h treatment) |
| 22Rv1 | AR-positive, AR-V7 positive | Dose-dependent decrease in cell viability. |
| LNCaP | AR-positive | Dose-dependent decrease in cell viability. |
| DU145 | AR-null | Less sensitive to this compound-induced viability decrease compared to AR-positive lines. |
Data compiled from available research. Specific IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well, black, clear-bottom plates
-
Caspase-3/7 fluorogenic substrate (e.g., (Ac-DEVD)2-R110)
-
Cell lysis/assay buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period.
-
Reagent Preparation: Prepare the caspase-3/7 substrate assay buffer according to the manufacturer's instructions.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the substrate assay buffer to each well. c. Mix gently by pipetting. d. Incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure fluorescence with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Subtract the background fluorescence (wells without cells) and normalize the data to the vehicle control.
Protocol 2: LDH Release Assay (Colorimetric)
Objective: To quantify the induction of necrosis by this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well, clear, flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate. Incubate overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent as the compound.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with lysis buffer 30 minutes before the end of the incubation period.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: a. After the incubation period, centrifuge the plate at 250 x g for 5 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay: a. Prepare the LDH reaction mixture according to the manufacturer's instructions. b. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant. c. Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.
-
Data Analysis: a. Subtract the absorbance of the medium background from all other readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Visualizations
References
Technical Support Center: Navigating EN1441 Oral Bioavailability in Animal Models
Welcome to the technical support center for researchers working with the covalent androgen receptor (AR) degrader, EN1441. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its oral bioavailability in animal models. As a "pathfinder molecule," this compound's current formulation may present challenges for in vivo studies, with literature indicating a need for optimization of its metabolic stability and oral bioavailability.[1] This guide is designed to assist you in navigating these potential hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or undetectable plasma concentrations of this compound in our mouse model after oral administration. What are the potential causes?
A1: Low oral bioavailability for a compound like this compound can stem from several factors, often related to its physicochemical properties. The primary reasons are likely:
-
Poor Aqueous Solubility: As a small molecule, this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][3][4]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.
-
Rapid First-Pass Metabolism: this compound could be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[5][6]
-
Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q2: What is a suitable vehicle for the oral administration of this compound in rodent models?
A2: The choice of vehicle is critical for compounds with poor solubility.[5] While specific data for this compound is not available, a common strategy is to start with a formulation that can enhance solubility and maintain the compound in solution in the gastrointestinal tract. Consider the following options:
-
Co-solvent systems: A mixture of solvents such as polyethylene (B3416737) glycol (PEG) 300/400, propylene (B89431) glycol, and ethanol (B145695) can be effective.
-
Surfactant-based systems: Including a surfactant like Tween 80 or Cremophor EL can help to create a micellar solution or emulsion, improving solubility and absorption.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and promoting lymphatic uptake.[7][8]
It is essential to determine the solubility of your specific batch of this compound in various vehicles to select the most appropriate one for your study.
Q3: We are observing high variability in plasma concentrations between individual animals. What could be the cause?
A3: High inter-animal variability is a common issue with orally administered compounds that have low bioavailability.[9] Potential causes include:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing. Ensure all personnel are well-trained.
-
Formulation Instability: The compound may be precipitating out of the vehicle before or after administration. Ensure the formulation is homogenous and stable.
-
Physiological Differences: Variations in gastric pH, gastric emptying time, and intestinal motility among animals can affect drug absorption. Standardizing the fasting state of the animals before dosing can help minimize this variability.[5]
Q4: How can we determine if the low bioavailability of this compound is due to poor absorption versus rapid clearance?
A4: To differentiate between poor absorption and rapid clearance, a pilot pharmacokinetic (PK) study with both intravenous (IV) and oral (PO) administration is recommended.[10] By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes, you can calculate the absolute oral bioavailability (F%).
-
A low F% with a long half-life after IV administration would suggest that poor absorption is the primary issue.
-
A low F% with a short half-life after IV administration would indicate that rapid clearance is a significant contributing factor.
Troubleshooting Guide for Low Oral Bioavailability of this compound
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound in your animal models.
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound | Poor Solubility and Dissolution: this compound may not be dissolving effectively in the gastrointestinal tract.[2][3] | 1. Optimize the formulation: Experiment with different vehicle compositions. Consider using co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween 80), or lipid-based formulations.[5][7][8] 2. Particle Size Reduction: If working with a suspension, reducing the particle size through techniques like micronization or nanomilling can increase the surface area for dissolution.[3] |
| Low Intestinal Permeability: The compound may not be effectively crossing the gut wall. | 1. In vitro permeability assessment: Use a Caco-2 permeability assay to assess the intrinsic permeability of this compound. 2. Incorporate permeation enhancers: Certain excipients can transiently open tight junctions in the intestinal epithelium, but this should be done with caution due to potential toxicity. | |
| High First-Pass Metabolism: this compound may be rapidly metabolized in the gut wall or liver.[5][6] | 1. In vitro metabolic stability: Assess the stability of this compound in liver microsomes or S9 fractions to predict hepatic clearance. 2. Co-administration with inhibitors: In exploratory studies, co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) could indicate the involvement of first-pass metabolism. | |
| Inconsistent plasma concentrations between animals | Inconsistent Dosing Technique: Improper oral gavage can lead to inaccurate dosing. | 1. Ensure proper training: All personnel performing oral gavage should be adequately trained and proficient. 2. Verify needle placement: Confirm the gavage needle is correctly placed in the esophagus before administering the compound. |
| Formulation Instability: The compound may be precipitating out of the vehicle. | 1. Check formulation stability: Assess the physical and chemical stability of your dosing formulation over the duration of your study. 2. Maintain homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration. |
Experimental Protocols
Protocol: Assessment of Oral Bioavailability of this compound in Mice
This protocol outlines a standard procedure for determining the absolute oral bioavailability of this compound in a mouse model.
1. Animal Model:
-
Species: C57BL/6 mice (or other relevant strain)
-
Age: 8-10 weeks
-
Sex: Male or female (be consistent)
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
2. Dosing Formulation:
-
Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water with 5% Tween 80). The final formulation will depend on solubility assessments.
3. Study Design (Crossover or Parallel):
-
Intravenous (IV) Group (n=3-5 mice):
-
Administer this compound as a single bolus injection via the tail vein at a dose of 1-2 mg/kg.[11]
-
The vehicle for IV administration should be a clear, sterile solution.
-
-
Oral (PO) Group (n=3-5 mice):
4. Blood Sampling:
-
Collect serial blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
5. Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including:
-
Area Under the concentration-time Curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Quantitative Data Summary
As specific pharmacokinetic data for this compound is not publicly available, the following table is provided as a template for researchers to record their experimental findings.
| Parameter | Units | IV Administration (Dose: X mg/kg) | PO Administration (Dose: Y mg/kg) |
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC (0-t) | ngh/mL | ||
| AUC (0-inf) | ngh/mL | ||
| t1/2 | h | ||
| F% | % | N/A |
Visualizations
Troubleshooting Workflow for Low Oral Bioavailability
Caption: Troubleshooting workflow for addressing low oral bioavailability.
Experimental Workflow for an Oral Bioavailability Study
Caption: Experimental workflow for a typical oral bioavailability study.
Mechanism of Action of this compound
Caption: Simplified signaling pathway for this compound-mediated AR/AR-V7 degradation.[1][12][13]
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaria.org [veterinaria.org]
- 9. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
EN1441 vs. Enzalutamide: A New Frontier in Androgen-Independent Prostate Cancer Therapy
A detailed comparison of a novel covalent androgen receptor degrader against a second-generation antiandrogen.
In the landscape of androgen-independent prostate cancer treatment, the emergence of novel therapeutic agents targeting the androgen receptor (AR) signaling axis continues to be a critical area of research. This guide provides a comprehensive comparison of EN1441, a first-in-class covalent degrader of the androgen receptor and its splice variants, with enzalutamide (B1683756), an established second-generation AR antagonist. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, efficacy, and supporting experimental data for both compounds.
Executive Summary
Androgen-independent prostate cancer, also known as castration-resistant prostate cancer (CRPC), is characterized by the continued growth of prostate cancer cells despite androgen deprivation therapy. A key driver of this resistance is the androgen receptor, which can remain active through various mechanisms, including the expression of constitutively active splice variants like AR-V7.
Enzalutamide, a potent AR antagonist, functions by targeting the ligand-binding domain (LBD) of the full-length AR, thereby inhibiting its nuclear translocation and transcriptional activity. However, its efficacy is limited in tumors expressing AR-V7, which lacks the LBD.
This compound represents a novel approach by covalently targeting a cysteine residue (C125) within the N-terminal domain of both the full-length AR and AR-V7.[1][2][3] This covalent modification leads to the destabilization, aggregation, and subsequent proteasome-mediated degradation of both AR and AR-V7, offering a potential solution to enzalutamide resistance.[1][2][3][4]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and enzalutamide lies in their mechanism of targeting the androgen receptor.
Enzalutamide: A competitive inhibitor that binds to the ligand-binding domain of the full-length androgen receptor. This binding prevents the binding of androgens, inhibits the nuclear translocation of the AR, and impairs the binding of the AR to DNA.
This compound: A covalent degrader that directly targets a cysteine residue (C125) in the intrinsically disordered N-terminal transactivation domain of both full-length AR and the AR-V7 splice variant.[1][2][3] This covalent binding leads to the destabilization and aggregation of the AR proteins, marking them for proteasomal degradation.[1][2][3][4]
Figure 1. Mechanisms of Action for Enzalutamide and this compound.
Comparative Efficacy Data
Experimental data from studies on prostate cancer cell lines highlight the differential efficacy of this compound and enzalutamide, particularly in cells expressing the AR-V7 splice variant.
Inhibition of AR Transcriptional Activity
In the 22Rv1 human prostate carcinoma cell line, which expresses both full-length AR and AR-V7, this compound demonstrated a more robust inhibition of total AR transcriptional activity compared to enzalutamide.[1][5]
| Compound | Cell Line | Key AR Expression | Metric | Value | Reference |
| This compound | 22Rv1 | AR & AR-V7 | Max. Inhibition of AR Transcriptional Activity | ~90% | [1] |
| Enzalutamide | 22Rv1 | AR & AR-V7 | Max. Inhibition of AR Transcriptional Activity | Partial | [4] |
| This compound | 22Rv1 | AR & AR-V7 | EC50 for AR Transcriptional Activity Inhibition | 4.2 µM | [6] |
Effects on Cell Viability
This compound has shown dose-responsive effects on the viability of prostate cancer cells, with greater potency in cells expressing the androgen receptor.
| Compound | Cell Line | AR Expression Status | Metric | Value | Reference |
| This compound | 22Rv1 | AR & AR-V7 Positive | EC50 (72h) | 3.6 µM | [1] |
| This compound | LNCaP | AR Positive | EC50 (72h) | 10 µM | [1] |
| This compound | DU145 | AR Negative | EC50 (72h) | >100 µM | [1] |
Experimental Protocols
Cell Viability Assay
-
Cell Lines: 22Rv1, LNCaP, and DU145 prostate cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound for 72 hours.
-
Detection: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which is an indicator of metabolically active cells.
-
Analysis: The 50% effective concentration (EC50) values were calculated from dose-response curves.[1]
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Cell Line: 22Rv1 cells stably expressing an androgen response element (ARE) driving a luciferase reporter gene.
-
Treatment: Cells were treated with this compound, enzalutamide, or a control compound for 24 hours.
-
Detection: Luciferase activity was measured to quantify the level of AR transcriptional activity.
-
Normalization: In some experiments, AR transcriptional reporter activity was normalized to cell viability as assessed by CellTiter-Glo®.[1][5]
Western Blotting for AR and AR-V7 Degradation
-
Cell Lines: 22Rv1, LNCaP, and DU145 cells.
-
Treatment: Cells were treated with this compound or enzalutamide for a specified period (e.g., 24 hours).
-
Procedure:
-
Cells were lysed to extract total protein.
-
Protein concentrations were determined to ensure equal loading.
-
Proteins were separated by size using SDS-PAGE.
-
Separated proteins were transferred to a membrane.
-
The membrane was incubated with primary antibodies specific for AR and AR-V7. A loading control antibody (e.g., GAPDH) was also used.
-
The membrane was then incubated with a secondary antibody conjugated to an enzyme that allows for detection.
-
Protein bands were visualized and quantified to determine the levels of AR and AR-V7.[1]
-
Figure 2. General experimental workflow for Western blot analysis.
Signaling Pathway Visualization
The differential effects of this compound and enzalutamide on the AR signaling pathway, particularly in the context of AR-V7, are a key distinguishing feature.
Figure 3. Differential impact on the AR signaling pathway.
Conclusion
This compound presents a promising new strategy for the treatment of androgen-independent prostate cancer, particularly in cases of resistance to current therapies like enzalutamide. Its unique mechanism of action, the covalent degradation of both full-length AR and the problematic AR-V7 splice variant, addresses a key clinical challenge. The preclinical data indicate superior inhibition of AR transcriptional activity and potent anti-proliferative effects in relevant cancer cell models. Further research and clinical evaluation are warranted to fully understand the therapeutic potential of this compound. This guide provides a foundational comparison to aid researchers and drug developers in navigating this evolving therapeutic landscape.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of EN1441 and ARV-110: Two Distinct Mechanisms for Androgen Receptor Degradation
In the landscape of advanced prostate cancer therapeutics, the androgen receptor (AR) remains a critical target. Overcoming resistance to conventional AR-targeted therapies, often driven by AR mutations or the expression of splice variants like AR-V7, is a primary challenge. This guide provides a detailed comparison of two innovative AR-degrading molecules, EN1441 and ARV-110 (bavdegalutamide), which employ fundamentally different mechanisms of action to eliminate the AR protein. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these next-generation therapeutic strategies.
Differentiating the Mechanisms of Action
This compound and ARV-110 both lead to the degradation of the androgen receptor, but they achieve this through distinct molecular pathways.
This compound: A Covalent Destabilizing Degrader
This compound is a covalent small molecule that directly targets a cysteine residue (C125) within the N-terminal domain of both the full-length androgen receptor (AR) and its constitutively active splice variant, AR-V7.[1][2][3][4][5] This covalent modification induces a conformational change in the AR protein, leading to its destabilization and subsequent aggregation.[1][2][3][6] These aggregated proteins are then recognized by the cellular machinery and cleared via proteasome-dependent degradation.[1][2][3][4][5] A key feature of this compound's mechanism is its dual action: the initial destabilization and aggregation of AR can inhibit its transcriptional activity even before proteasomal degradation occurs.[1][2][6] This makes its efficacy less dependent on the cell's ubiquitination machinery compared to PROTACs.[1][2]
ARV-110 (Bavdegalutamide): A PROTAC Degrader
ARV-110, also known as bavdegalutamide, is a PROteolysis TArgeting Chimera (PROTAC).[7][8] PROTACs are heterobifunctional molecules with two key domains: one that binds to the target protein and another that recruits an E3 ubiquitin ligase.[7][9] In the case of ARV-110, one end binds to the ligand-binding domain (LBD) of the androgen receptor, while the other end engages the cereblon (CRBN) E3 ubiquitin ligase.[7][8] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the AR protein.[7] The ubiquitin tags act as a signal for the proteasome, which then degrades the AR protein.[7][9] Unlike this compound, the action of ARV-110 is entirely dependent on the ubiquitin-proteasome system.[1][2] Because it targets the LBD, ARV-110 is not effective against AR splice variants like AR-V7 that lack this domain.[9]
Comparative Data Summary
The following tables summarize the key quantitative data for this compound and ARV-110 based on available preclinical and clinical studies.
| Parameter | This compound | ARV-110 (Bavdegalutamide) | References |
| Target | Full-length AR and AR-V7 | Full-length AR and certain AR mutants | [1][2][4][7][9] |
| Binding Site | Cysteine C125 in the N-terminal domain | Ligand-binding domain | [1][2][4][7] |
| Mechanism | Covalent modification, destabilization, aggregation, and proteasomal degradation | PROTAC-mediated ubiquitination and proteasomal degradation | [1][2][7][9] |
| Potency (Degradation) | EC50: 4.2 µM for AR degradation | DC50: ~1 nM for AR degradation | [3][10][11] |
Table 1: Key Mechanistic and Potency Comparison
| Efficacy Metric | This compound | ARV-110 (Bavdegalutamide) | Cell/Model System | References |
| AR-V7 Degradation | Yes | No | 22Rv1 cells | [1][9] |
| Inhibition of AR Transcriptional Activity | ~90% inhibition in 22Rv1 cells | ~70% inhibition in 22Rv1 cells | 22Rv1 cells | [1] |
| In Vivo AR Degradation | Data not available | >90% degradation at 1 mg/kg in mouse xenografts | Mouse xenograft models | [10] |
| Clinical Activity (PSA reduction) | Not yet in clinical trials | Confirmed PSA declines of >50% in a subset of mCRPC patients | Metastatic castration-resistant prostate cancer (mCRPC) patients | [12][13][14] |
Table 2: Comparative Efficacy Data
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. urotoday.com [urotoday.com]
- 9. nursingcenter.com [nursingcenter.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. urotoday.com [urotoday.com]
Validating EN1441 On-Target Activity: A Comparative Guide Using the C125S Mutant Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel androgen receptor (AR) degrader, EN1441, with other AR-targeted therapies. We focus on the experimental validation of its on-target activity through the use of a key molecular tool: the C125S mutant androgen receptor. This guide includes quantitative data, detailed experimental protocols, and visualizations to objectively assess the performance of this compound.
Introduction to this compound
This compound is a first-in-class covalent degrader of the androgen receptor (AR) and its splice variant AR-V7, which is often implicated in resistance to conventional prostate cancer therapies.[1][2][3][4][5] Unlike traditional antagonists that block the ligand-binding domain, this compound functions by covalently modifying a specific cysteine residue (C125) within the N-terminal domain of the AR.[1][3][4][5] This modification leads to the destabilization, aggregation, and subsequent proteasomal degradation of the AR protein.[1][2][3][4][5] To definitively prove this mechanism and validate that the cellular effects of this compound are a direct consequence of its interaction with C125, researchers have employed a C125S mutant AR. In this mutant, the target cysteine is replaced with a serine, a residue that cannot be covalently modified by this compound. This guide will delve into the experimental data that leverages this mutant to confirm the on-target activity of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the activity of this compound on wild-type (WT) AR and the C125S mutant AR, as well as its performance relative to other AR inhibitors.
Table 1: this compound Activity on Wild-Type vs. C125S Mutant AR
| Parameter | Wild-Type AR | C125S Mutant AR | Fold Change (WT/C125S) | Reference |
| AR Degradation | Significant Degradation | Attenuated Degradation | High | [1] |
| AR Transcriptional Activity Inhibition | ~90% Inhibition | Minimal Inhibition | High | [1] |
Note: Specific quantitative values for degradation are often presented in Western Blots. The table reflects the qualitative outcomes reported in the literature.
Table 2: Comparative Efficacy of this compound and Other AR-Targeted Agents
| Compound | Target | Mechanism of Action | EC50 (AR Transcriptional Inhibition) | Max. Inhibition of AR Transcriptional Activity |
| This compound | AR (C125) & AR-V7 | Covalent Degrader | 4.2 µM | ~90% |
| Enzalutamide (B1683756) | AR Ligand-Binding Domain | Antagonist | Not Reported | ~44% |
| ARV-110 | AR Ligand-Binding Domain | PROTAC Degrader | Not Reported | ~70% |
Data is derived from studies in 22Rv1 prostate cancer cells, which express both full-length AR and AR-V7.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AR Degradation Assay via Western Blotting
This protocol is used to assess the levels of AR protein in cells following treatment with this compound.
a. Cell Culture and Treatment:
-
HEK293T cells are transiently transfected with plasmids expressing either FLAG-tagged wild-type AR or FLAG-tagged C125S mutant AR.
-
24 hours post-transfection, cells are treated with either DMSO (vehicle control) or this compound at the desired concentration (e.g., 50 µM) for a specified duration (e.g., 6 hours).
b. Protein Extraction:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are clarified by centrifugation to remove cellular debris.
c. Protein Quantification:
-
Protein concentration in the lysates is determined using a BCA protein assay.
d. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against the FLAG tag (to detect the transfected AR) and a loading control (e.g., GAPDH or β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
e. Data Analysis:
-
Band intensities are quantified using densitometry software. The level of AR is normalized to the loading control.
AR Transcriptional Activity Assay via Luciferase Reporter Assay
This assay measures the ability of AR to activate the transcription of its target genes.
a. Cell Culture and Transfection:
-
HEK293T cells are co-transfected with:
-
A plasmid expressing either wild-type AR or C125S mutant AR.
-
A reporter plasmid containing a luciferase gene driven by an androgen-responsive element (ARE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
b. Compound Treatment:
-
24 hours post-transfection, cells are treated with dihydrotestosterone (B1667394) (DHT) to activate the AR, in the presence of either DMSO or this compound at various concentrations.
c. Luciferase Activity Measurement:
-
After 24 hours of treatment, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
d. Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell viability. The resulting relative luciferase units (RLU) are plotted against the compound concentration to determine the EC50.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Simplified Androgen Receptor (AR) signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound's on-target activity using C125S mutant AR.
Conclusion
The use of the C125S mutant androgen receptor provides compelling evidence for the on-target activity of this compound. Experimental data consistently demonstrates that the degradation of the androgen receptor and the inhibition of its transcriptional activity by this compound are dependent on the presence of cysteine at position 125. This specificity, combined with its ability to degrade the resistance-conferring AR-V7 splice variant, positions this compound as a promising therapeutic agent for androgen-independent prostate cancer. The comparative data further highlights its distinct mechanism and superior efficacy in completely inhibiting AR transcriptional activity compared to other AR-targeted therapies like enzalutamide and ARV-110. This guide provides researchers with the foundational information to understand and potentially replicate these pivotal validation experiments.
References
The Critical Role of a Non-Reactive Analog: CMZ139 as a Negative Control for the Covalent Androgen Receptor Degrader EN1441
A comprehensive analysis of experimental data underscores the necessity of appropriate negative controls in targeted protein degradation studies. This guide delves into the use of CMZ139, a non-reactive analog of the covalent androgen receptor (AR) degrader EN1441, to validate the specific mechanism of action of this compound in androgen-independent prostate cancer models.
In the quest for novel therapeutics targeting historically "undruggable" proteins, covalent inhibitors and degraders have emerged as a powerful modality. This compound is one such molecule, a covalent ligand that selectively targets a cysteine residue (C125) within the N-terminal domain of the androgen receptor (AR) and its splice variant AR-V7, leading to their degradation.[1][2][3][4][5] This mechanism is crucial for tackling androgen-independent prostate cancer, where AR and its variants drive disease progression. To rigorously validate that the observed biological effects of this compound are a direct consequence of its covalent modification of the target protein, a non-reactive analog, CMZ139, is employed as a negative control.[1][2][4] This guide provides a comparative analysis of this compound and CMZ139, presenting the supporting experimental data and methodologies.
Comparative Analysis of this compound and CMZ139
The fundamental difference between this compound and its analog CMZ139 lies in their reactivity. This compound possesses a reactive electrophile that allows it to form a covalent bond with the target cysteine on AR and AR-V7. In contrast, CMZ139 is designed to be structurally similar to this compound but lacks this reactive group, rendering it incapable of covalent modification. This key difference is leveraged to distinguish between the specific effects of covalent targeting and potential off-target or non-specific effects of the chemical scaffold.
Effects on Androgen Receptor Stability
Experiments in the 22Rv1 human prostate carcinoma cell line, which expresses both full-length AR and AR-V7, demonstrate the differential effects of this compound and CMZ139 on protein stability.
Table 1: Effect of this compound and CMZ139 on AR and AR-V7 Protein Levels
| Treatment | Concentration | Treatment Duration | AR Protein Level | AR-V7 Protein Level |
| DMSO (Vehicle) | - | 16 h | Unchanged | Unchanged |
| This compound | 50 µM | 16 h | Decreased | Decreased |
| CMZ139 | 50 µM | 16 h | Unchanged | Unchanged |
Data summarized from Western Blot analysis in 22Rv1 cells.[1]
As shown in Table 1, treatment with this compound leads to a marked decrease in both AR and AR-V7 protein levels, consistent with its role as a protein degrader.[1][3] Conversely, CMZ139, at the same concentration and for the same duration, has no effect on the protein levels of either AR or AR-V7, confirming its non-reactive and non-degrading nature.[1]
Impact on Androgen Receptor Transcriptional Activity
The degradation of AR and AR-V7 by this compound is expected to inhibit their function as transcription factors. This is assessed by measuring the expression of AR-responsive genes.
Table 2: Comparison of Transcriptional Changes Induced by this compound and CMZ139
| Treatment | Concentration | Treatment Duration | Number of Significantly Upregulated Genes (>2-fold) | Number of Significantly Downregulated Genes (>2-fold) |
| This compound | 5 µM | 20 h | 471 | 639 |
| CMZ139 | 5 µM | 20 h | 2 | 0 |
| Enzalutamide (B1683756) | 5 µM | 20 h | 12 | 14 |
Data from RNA sequencing in 22Rv1 cells.[4]
The transcriptomic profiling data presented in Table 2 clearly illustrates the potent and widespread impact of this compound on the transcriptome, with a significant number of genes being both up- and downregulated.[4] In stark contrast, CMZ139 treatment results in negligible changes to the transcriptome, similar to the vehicle control.[4] This demonstrates that the transcriptional repression observed with this compound is a direct result of its covalent targeting and subsequent degradation of AR and AR-V7, and not due to non-specific effects of the compound's structure. Notably, the established AR antagonist enzalutamide also shows a much more limited transcriptional impact compared to this compound.[4]
Further analysis of specific AR target genes, such as KLK3 (prostate-specific antigen), shows significant downregulation upon this compound treatment, while CMZ139 and enzalutamide have a less pronounced effect.[1]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Cell Culture
-
Cell Line: 22Rv1 human prostate carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for AR and AR-V7 Degradation
-
Cell Treatment: 22Rv1 cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with DMSO (vehicle), 50 µM this compound, or 50 µM CMZ139 for 16 hours.
-
Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against AR and GAPDH (as a loading control).
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing for Transcriptomic Analysis
-
Cell Treatment: 22Rv1 cells were treated with 5 µM this compound, 5 µM CMZ139, or 5 µM enzalutamide for 20 hours.
-
RNA Extraction: Total RNA was extracted from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Library Preparation and Sequencing: RNA quality was assessed, and libraries were prepared for next-generation sequencing. Sequencing was performed on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome, and differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in response to each treatment compared to a DMSO vehicle control.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.
Caption: Mechanism of action of this compound and the role of CMZ139.
Caption: Experimental workflow for comparing this compound and CMZ139.
References
EN1441: A Novel Covalent Degrader Targeting Ligand-Binding Domain Deficient Androgen Receptor Variants
A Comparative Analysis of EN1441 Efficacy in Prostate Cancer Models
For researchers, scientists, and drug development professionals investigating novel therapeutics for castration-resistant prostate cancer (CRPC), the emergence of androgen receptor (AR) splice variants lacking the ligand-binding domain (LBD), such as AR-V7, presents a significant clinical challenge. These variants drive resistance to current AR-targeted therapies. This guide provides a comparative analysis of this compound, a first-in-class covalent degrader, and its efficacy against these challenging AR variants.
Superior Efficacy of this compound in Suppressing AR Transcriptional Activity
This compound demonstrates robust and superior inhibition of total AR transcriptional activity in androgen-independent prostate cancer cells that express both full-length AR and AR-V7.[1] Experimental data reveals that this compound achieves a more profound inhibition of AR activity compared to existing treatments like enzalutamide (B1683756) and the PROTAC degrader ARV-110.[1][2]
| Compound | Target Domain | Mechanism of Action | Max. Inhibition of AR Transcriptional Activity (22Rv1 cells) | EC50 for AR Transcriptional Activity (22Rv1 cells) | EC50 for Cell Viability (72h treatment) |
| This compound | N-Terminal Domain (Cys125) | Covalent modification, destabilization, aggregation, and proteasomal degradation of AR and AR-V7 | ~90%[1] | 4.2 µM[2][3] | 22Rv1 (AR/AR-V7+): 3.6 µM LNCaP (AR+): 10 µM DU145 (AR-): >100 µM[1] |
| Enzalutamide | Ligand-Binding Domain | Competitive antagonist | Partial[2] | Not Applicable | Not specified in provided context |
| ARV-110 | Ligand-Binding Domain | PROTAC-mediated proteasomal degradation of full-length AR | ~70%[2] | Not specified in provided context | Not specified in provided context |
Unique Mechanism of Action Targeting the "Undruggable"
Unlike conventional AR antagonists and PROTACs that are dependent on the LBD, this compound employs a novel mechanism of action.[2] It covalently modifies a conserved cysteine residue (C125) located within the intrinsically disordered N-terminal domain of both full-length AR and AR-V7.[2] This irreversible binding leads to the destabilization and aggregation of the receptor proteins, ultimately flagging them for proteasome-dependent degradation.[1][2] This unique approach circumvents the primary resistance mechanism of LBD-lacking AR variants.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: 22Rv1, LNCaP, or DU145 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (or control compounds) for 72 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTS or resazurin (B115843) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Absorbance or fluorescence is measured, and the data is normalized to vehicle-treated controls to calculate the half-maximal effective concentration (EC50) values.
Western Blotting for AR and AR-V7 Degradation
-
Cell Lysis: 22Rv1 cells are treated with this compound or vehicle control for the desired time points. Subsequently, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the N-terminal domain of AR (to detect both full-length AR and AR-V7) and a loading control (e.g., GAPDH).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified to determine the extent of protein degradation.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Cell Seeding and Transfection: 22Rv1 cells, which stably express a luciferase reporter gene under the control of an androgen response element (ARE), are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of this compound, enzalutamide, ARV-110, or vehicle control for 24 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability to control for cell number. The percentage of inhibition relative to the vehicle control is then calculated.
Conclusion
This compound represents a promising therapeutic strategy for overcoming resistance in prostate cancers driven by AR variants that lack the ligand-binding domain. Its unique covalent mechanism of action, which leads to the degradation of both full-length AR and AR-V7, results in a more profound and complete inhibition of AR signaling compared to current standards of care. The experimental data robustly supports the superior efficacy of this compound in relevant preclinical models. Further investigation and development of this compound and similar molecules are warranted to address the unmet clinical need in advanced prostate cancer.
References
Validating EN1441-Induced Protein Destabilization: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental methods to validate the protein destabilization mechanism of the covalent androgen receptor (AR) degrader, EN1441. This document outlines the application of the Cellular Thermal Shift Assay (CETSA) and contrasts it with alternative approaches, offering detailed protocols and supporting data to aid in experimental design and interpretation.
This compound is a novel covalent ligand that selectively targets a cysteine residue (C125) within the intrinsically disordered N-terminal domain of the Androgen Receptor (AR) and its splice variant AR-V7.[1][2][3][4] This interaction leads to the destabilization and aggregation of the AR proteins, followed by their degradation via the proteasome.[1][2][3] Validating this initial destabilization event is crucial for understanding the mechanism of action of this compound and similar molecules.
Executive Summary of Validation Methods
This guide focuses on CETSA as a primary method for validating this compound-induced protein destabilization and compares it with three orthogonal methods: Insoluble Protein Fractionation, Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX).
| Method | Principle | Key Advantages | Key Disadvantages |
| CETSA | Ligand binding alters protein thermal stability. Destabilization is observed as a negative shift in the melting temperature (Tm). | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][6][7] | May not be suitable for all proteins, requires specific antibodies or mass spectrometry for detection. |
| Insoluble Protein Fractionation | Destabilized and aggregated proteins exhibit reduced solubility and can be separated by centrifugation. | Simple, direct measure of aggregation, easily quantifiable by Western blot. | Does not directly measure target engagement, may not distinguish between specific aggregation and general cellular stress. |
| DARTS | Ligand binding can alter a protein's susceptibility to proteolysis. | Label-free, does not require protein modification, applicable to purified proteins and cell lysates.[8][9][10] | Indirect measure of stability, requires careful optimization of protease conditions.[10] |
| SPROX | Ligand binding changes the rate of methionine oxidation in the presence of a chemical denaturant. | Provides information on protein stability and ligand binding affinity, can be performed in complex mixtures.[11][12][13] | Limited to methionine-containing proteins, requires mass spectrometry.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound, demonstrating its destabilizing and degrading effects on AR and AR-V7.
Table 1: this compound-Induced AR and AR-V7 Degradation in 22Rv1 Cells
| Treatment | Concentration (µM) | Time (h) | % AR Degradation | % AR-V7 Degradation |
| This compound | 10 | 24 | >80% | >80% |
| This compound | 50 | 1 | Significant loss | Significant loss |
| This compound | 50 | 24 | Near complete loss | Near complete loss |
Data compiled from dose-response and time-course experiments.[1][3][4]
Table 2: Effect of this compound on AR and AR-V7 Solubility in 22Rv1 Cells (with Proteasome Inhibitor Bortezomib)
| Treatment | Soluble Fraction (AR/AR-V7) | Insoluble Fraction (AR/AR-V7) |
| Vehicle | Present | Minimal |
| This compound (20 µM) | Decreased | Markedly Increased |
This demonstrates that this compound induces the re-partitioning of AR and AR-V7 to the insoluble fraction, indicative of aggregation, when degradation is blocked.[1][3]
Table 3: Thermal Destabilization of AR and AR-V7 by this compound (CETSA)
| Protein | Treatment | Melting Temperature (Tm) Shift |
| AR-V7 (in 22Rv1 cells) | This compound | > 7°C decrease |
A significant negative shift in the melting temperature indicates direct target destabilization by this compound.[2]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for CETSA to assess protein destabilization.
dot
Caption: Logical relationship of methods for validating protein destabilization.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Destabilization
This protocol is adapted for detecting a decrease in protein thermal stability.
-
Cell Culture and Treatment: Plate 22Rv1 cells and grow to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 50 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for Western blot analysis.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities for AR and AR-V7 at each temperature. Normalize the intensity to the 37°C sample for each treatment group. Plot the percentage of soluble protein against temperature to generate melting curves. A leftward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates protein destabilization. [6]
Insoluble Protein Fractionation
-
Cell Treatment: Treat 22Rv1 cells with this compound (e.g., 20 µM) and a proteasome inhibitor (e.g., bortezomib, 1 µM) for 24 hours. A vehicle-treated group should be included as a control.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer.
-
Fractionation: Centrifuge the total cell lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Sample Preparation: The supernatant contains the soluble protein fraction. The pellet, containing the insoluble proteins, is washed and then resuspended in a buffer containing a strong denaturant (e.g., SDS).
-
Western Blot Analysis: Equal amounts of protein from the soluble and insoluble fractions are analyzed by Western blotting for AR and AR-V7. [3]
Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Prepare cell lysates from 22Rv1 cells in a suitable lysis buffer.
-
Compound Incubation: Incubate the cell lysate with this compound or vehicle (DMSO) for a predetermined time to allow for binding.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates at a concentration and for a duration that results in partial digestion of the target protein in the vehicle-treated sample.
-
Quenching and Analysis: Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer. Analyze the samples by Western blotting for AR and AR-V7. A decrease in the band intensity for AR/AR-V7 in the this compound-treated sample compared to the vehicle control would suggest destabilization and increased susceptibility to proteolysis. [8][9]
Stability of Proteins from Rates of Oxidation (SPROX)
-
Sample Preparation: Aliquots of cell lysate are treated with either this compound or vehicle.
-
Denaturant Gradient: Each sample is further divided into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidine (B92328) hydrochloride).
-
Oxidation Reaction: A controlled amount of hydrogen peroxide is added to each tube to initiate the oxidation of methionine residues. The reaction is quenched after a specific time.
-
Proteomic Analysis: The proteins in each sample are digested (e.g., with trypsin), and the resulting peptides are analyzed by quantitative mass spectrometry.
-
Data Analysis: The ratio of oxidized to unoxidized methionine-containing peptides for AR and AR-V7 is determined at each denaturant concentration. A shift in the denaturation curve to a lower denaturant concentration in the presence of this compound indicates protein destabilization. [11][12][13]
Conclusion
Validating the destabilizing effect of this compound on its target proteins, AR and AR-V7, is a critical step in characterizing its mechanism of action. CETSA offers a powerful and physiologically relevant method to directly observe this destabilization in intact cells, as evidenced by the significant negative shift in the melting temperature of AR-V7 upon this compound treatment. [2]Orthogonal methods such as insoluble protein fractionation provide direct evidence of this compound-induced aggregation, while DARTS and SPROX offer alternative label-free approaches to assess changes in protein stability. The choice of method will depend on the specific experimental question, available resources, and the characteristics of the protein target. A multi-faceted approach, employing a combination of these techniques, will provide the most robust validation of this compound-induced protein destabilization.
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Proteomics Analysis Using the DARTS Method | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Thermodynamic analysis of protein stability and ligand binding using a chemical modification- and mass spectrometry-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Stability of Proteins From Rates of Oxidation Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Analysis of EN1441 and Other Androgen Receptor Degraders for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EN1441 with other prominent androgen receptor (AR) degraders, focusing on their mechanisms of action, performance data from preclinical studies, and the experimental protocols used for their evaluation. This document aims to support informed decision-making in the development of next-generation therapies for prostate cancer.
The androgen receptor is a key driver of prostate cancer progression. While various AR-targeted therapies exist, resistance often emerges, frequently due to AR mutations or the expression of splice variants like AR-V7, which lacks the ligand-binding domain targeted by many conventional drugs.[1][2] Targeted degradation of the AR protein represents a promising strategy to overcome this resistance.[1] This guide compares the novel covalent degrader this compound with other well-characterized AR degraders, primarily those utilizing Proteolysis Targeting Chimera (PROTAC) technology.
Mechanisms of Action: A Tale of Two Strategies
AR degraders primarily employ two distinct mechanisms to eliminate the AR protein: the PROTAC-mediated ubiquitin-proteasome system pathway and a novel covalent-directed destabilization and degradation pathway utilized by this compound.
PROTAC-Mediated Degradation:
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1] They consist of two domains connected by a linker: one binds to the target protein (AR), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the AR protein, marking it for degradation by the proteasome.[1][3] Several AR degraders, including Bavdegalutamide (ARV-110) , ARV-766 , and ARD-61 , operate via this mechanism.[1][3]
This compound: Covalent Modification and Destabilization:
This compound represents a distinct class of AR degraders. It is a covalent degrader that directly targets a cysteine residue (C125) within an intrinsically disordered region of both the full-length AR and its splice variant AR-V7.[4][5][6] This covalent modification leads to the destabilization and aggregation of the AR proteins, which are subsequently cleared by proteasome-mediated degradation.[4][5][6] A key difference from PROTACs is that this compound's mechanism does not appear to rely on the recruitment of a Cullin E3 ligase.[4] This unique mechanism allows this compound to effectively degrade AR-V7, a driver of resistance to many existing therapies.[4][7]
Comparative Performance Data
Direct head-to-head comparative studies of this compound with other AR degraders in the same experimental settings are limited. The following tables summarize the available quantitative data for each compound, with experimental conditions specified to aid in an informed, albeit indirect, comparison.
Table 1: this compound Performance Data
| Compound | Metric | Value | Cell Line | Notes |
| This compound | EC50 | 4.2 µM | 22Rv1 | Inhibition of AR transcriptional luciferase reporter activity.[4][8] |
Table 2: PROTAC AR Degrader Performance Data
| Compound | Metric | Value | Cell Line | Reference(s) |
| Bavdegalutamide (ARV-110) | DC50 | < 1 nM | VCaP, LNCaP | [5][9][10] |
| IC50 | ~1 nM | VCaP | [11] | |
| ARV-766 | DC50 | < 1 nM | VCaP | [12] |
| ARD-61 | DC50 | 0.44 - 3.0 nM | Various Breast Cancer Lines | [13] |
| IC50 | 39 - 380 nM | Various Breast Cancer Lines | [13] | |
| ARD-2585 | DC50 | ≤ 0.1 nM | VCaP, LNCaP | [14] |
| IC50 | 1.5 nM | VCaP | [14] | |
| IC50 | 16.2 nM | LNCaP | [14] | |
| GDC-2992 | DC50 | 2.7 nM | VCaP | [15] |
| IC50 | 9.7 nM | VCaP | [15] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Notably, this compound demonstrates potent degradation of both AR and AR-V7, with rapid loss of these proteins observed within one hour of treatment.[4][16] In contrast, PROTACs like ARV-110 that target the ligand-binding domain are effective against full-length AR but not AR-V7.[7] This highlights a key potential advantage of this compound in treating prostate cancers driven by this splice variant.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is central to the growth and survival of prostate cancer cells. In its canonical pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.[15] AR degraders disrupt this pathway by eliminating the AR protein, thereby preventing the transcription of these target genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AR degraders.
Western Blot Analysis for AR Degradation
This protocol is used to quantify the levels of AR protein in prostate cancer cells following treatment with a degrader.
1. Cell Culture and Treatment:
-
Cell Lines: Use relevant prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1).
-
Culture Conditions: Grow cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to approximately 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of the AR degrader in DMSO. Further dilute in culture media to achieve the desired final concentrations.
-
Treatment: Treat cells with a range of concentrations of the AR degrader or vehicle (DMSO) for a specified duration (e.g., 24 hours).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load samples onto a polyacrylamide gel and run until adequate protein separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the AR protein signal to the loading control signal.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC50 value.
Cell Viability (MTT) Assay
This assay measures the effect of AR degraders on the proliferation of prostate cancer cells.
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the AR degrader or vehicle (DMSO).
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72-96 hours).
4. MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
5. Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
The landscape of androgen receptor degraders is evolving, offering promising new avenues for the treatment of prostate cancer, particularly in cases of resistance to current therapies. PROTACs like Bavdegalutamide (ARV-110) have demonstrated potent, sub-nanomolar degradation of the androgen receptor. This compound, with its unique covalent mechanism, presents a compelling alternative, especially given its ability to degrade the challenging AR-V7 splice variant.
While direct comparative efficacy data remains limited, the distinct mechanisms of action suggest that these different classes of degraders may have unique therapeutic applications. Further research, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the comparative strengths and weaknesses of these innovative therapeutic modalities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies in this exciting and rapidly advancing field.
References
- 1. ARV-766|CAS 2750830-09-0 |DC Chemicals [dcchemicals.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 13. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
EN1441: Unveiling Target Selectivity Through Quantitative Proteomic Profiling
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the covalent degrader EN1441 has emerged as a promising agent against androgen-independent prostate cancer. Its unique mechanism, targeting both the full-length androgen receptor (AR) and its constitutively active splice variant AR-V7, sets it apart from conventional therapies. This guide provides an objective comparison of this compound's selectivity and performance, supported by quantitative proteomic data and detailed experimental protocols.
Superior Selectivity of this compound Confirmed by Proteomics
Quantitative proteomic profiling has been instrumental in validating the selective action of this compound. In a key study, treatment of 22Rv1 prostate cancer cells with this compound demonstrated a remarkable specificity for AR and AR-V7.[1][2] A thermal denaturation sensitivity assay coupled with quantitative proteomics revealed that out of 6,009 quantified proteins, only 85 showed significant destabilization by more than two-fold, in addition to the intended targets, AR and AR-V7.[1] This highlights the compound's high degree of selectivity at the proteome level.
Chemoproteomic profiling using an alkyne-tagged this compound probe further corroborated these findings. This approach identified a significant 2.9-fold enrichment of AR and AR-V7 upon treatment, confirming direct engagement.[2] While 110 other proteins were also significantly enriched, the data underscores a clear preference for the intended targets.[2]
| Metric | This compound | Alternative Agents (e.g., ARV-110) | Reference |
| Primary Targets | Androgen Receptor (AR), AR-V7 | Full-length Androgen Receptor (AR) | [1][2] |
| Mechanism of Action | Covalent modification, destabilization, aggregation, proteasomal degradation | PROTAC-mediated ubiquitination and proteasomal degradation | [1][2] |
| Selectivity (Proteome-wide) | High (85 off-targets out of 6009 quantified proteins) | Data not as extensively reported in the provided context for a direct comparison | [1] |
| AR Transcriptional Activity Inhibition | Near-complete (~90%) | Partial (~70%) | [1][3] |
| Effective Concentration (EC50) for AR transcriptional inhibition | 4.2 μM | Not specified in the provided context | [2][4] |
Differentiated Mechanism of Action
This compound's mechanism of action is a key differentiator. It covalently modifies cysteine 125 (C125) within an intrinsically disordered region of the N-terminal domain of both AR and AR-V7.[1][2][4] This initial event leads to the destabilization and aggregation of the target proteins, which are subsequently cleared by the proteasome.[1][2] This dual action of inhibiting transcriptional activity and inducing degradation contributes to its robust efficacy.[1]
In contrast, other degraders like the PROTAC ARV-110 rely solely on the ubiquitination-proteasome system for degradation and are only effective against the full-length AR, not the AR-V7 splice variant.[1][2] The inhibition of AR transcriptional activity by this compound is independent of proteasomal degradation, a feature not observed with PROTACs like ARV-110.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the quantitative proteomic data for this compound.
Quantitative Tandem Mass Tag (TMT)-based Proteomic Profiling
This method was employed to assess changes in protein abundance upon this compound treatment.
-
Cell Culture and Treatment: 22Rv1 cells were treated with either DMSO (vehicle) or 50 μM this compound for 16 hours.[5]
-
Cell Lysis and Protein Digestion: Cells were lysed, and the proteins were extracted. Proteins were then digested into peptides using trypsin.
-
TMT Labeling: Peptides from each condition (DMSO and this compound treated) were labeled with different isobaric tandem mass tags (TMT).
-
LC-MS/MS Analysis: The labeled peptides were combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of proteins between the different treatment groups.
Chemoproteomic Profiling with this compound-alkyne
This technique was used to identify the direct protein targets of this compound.
-
Cell Treatment: 22Rv1 cells were pre-treated with the proteasome inhibitor bortezomib (B1684674) (BTZ) for 1 hour, followed by treatment with either DMSO or 5 μM of an alkyne-modified this compound probe for 4.5 hours.[5]
-
Click Chemistry: Cell lysates were subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin (B1667282) handle to the alkyne-tagged this compound that was covalently bound to its target proteins.
-
Affinity Purification: The biotin-labeled proteins were enriched using avidin (B1170675) beads.
-
Quantitative Proteomics: The enriched proteins were eluted and analyzed by TMT-based quantitative proteomics to identify the proteins that were directly engaged by this compound.[5]
Comparison with Other AR-Targeting Agents
This compound demonstrates clear advantages over other AR-targeting therapies, particularly in the context of androgen-independent prostate cancer where AR-V7 expression is a key resistance mechanism.
| Feature | This compound | Enzalutamide | ARV-110 (PROTAC) | Reference |
| Target | AR and AR-V7 | AR Ligand-Binding Domain | AR Ligand-Binding Domain | [1][2][3] |
| Effect on AR-V7 | Degrades and Inhibits | Ineffective | Ineffective | [1][2][3] |
| AR Transcriptional Inhibition in 22Rv1 cells | ~90% | Partial (~44%) | ~70% | [1][3] |
| Mode of Action | Covalent modification, destabilization, degradation | Antagonist | PROTAC-mediated degradation | [1][2][3] |
The ability of this compound to effectively target both AR and AR-V7 and achieve near-complete inhibition of AR transcriptional activity positions it as a highly promising therapeutic candidate for overcoming resistance in advanced prostate cancer.[1][2][3]
References
Safety Operating Guide
Proper Disposal of EN1441: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for EN1441, a covalent degrader of the androgen receptor utilized in research settings. Adherence to these protocols is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact.
Hazard Assessment and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, it is imperative to treat this compound with the caution required for all research chemicals. Based on general laboratory safety principles, the following personal protective equipment (PPE) and handling procedures are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Requirements |
| Eye Protection | ANSI-approved safety glasses or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Disposal Procedures for this compound
The disposal of this compound, as with many research chemicals, must be conducted in accordance with federal, state, and local regulations. The following procedures are based on best practices for chemical waste management.
Solid this compound Waste
Unused or expired solid this compound, as well as materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be collected in a designated hazardous waste container.
Experimental Protocol for Solid Waste Disposal:
-
Segregation: Do not mix solid this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Incineration is often the preferred method for the disposal of solid organic chemical waste.[1]
Liquid this compound Waste (Solutions)
The disposal method for this compound solutions is dependent on the solvent used.
Aqueous Solutions: For dilute aqueous solutions of this compound, consult your local EHS office for guidance on the possibility of sewer disposal. Do not assume this is permissible without explicit approval.[1] If sewer disposal is not an option, collect the waste in a labeled hazardous waste container.
Organic Solvent Solutions: NEVER dispose of this compound solutions in organic solvents down the drain.
Experimental Protocol for Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Storage: Store the container in a designated SAA, ensuring it is segregated from incompatible waste streams.
-
Disposal: Arrange for collection by your institution's hazardous waste management service.
Table 2: Summary of this compound Disposal Methods
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Collect in a labeled hazardous waste container for incineration by a licensed contractor.[1] | Segregate from other waste streams. |
| Aqueous Solutions | Consult EHS for sewer disposal guidelines. If not permitted, collect as hazardous waste.[1] | Do not dispose down the drain without explicit permission. |
| Organic Solvent Solutions | Collect in a labeled hazardous waste container for disposal by a licensed contractor. | NEVER pour down the drain. Segregate based on solvent type (e.g., halogenated vs. non-halogenated). |
Spill Management
In the event of an this compound spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation or perform the cleanup in a fume hood.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid creating dust.
-
Collect: Place the absorbed material or swept solids into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the relevant Safety Data Sheet. Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with all applicable regulations.
References
Navigating the Safe Handling of EN1441: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the covalent androgen receptor degrader EN1441, a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a covalent degrader of the androgen receptor (AR) and its splice variant AR-V7, utilized in research, particularly in the context of androgen-independent prostate cancer.[1] As a bioactive small molecule, proper handling is crucial to minimize exposure and mitigate potential risks. The following guidelines are based on general best practices for handling potent research chemicals and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound in both solid and solution forms. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions of solid this compound | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator (in the absence of a certified chemical fume hood) |
| Handling solutions of this compound | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Cell culture and in-vitro experiments | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a biological safety cabinet |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls over a laboratory coat | Air-purifying respirator with appropriate cartridges |
Operational Plan: From Receipt to Experimentation
A clear operational workflow is critical for the safe and effective use of this compound. The following diagram outlines the key steps from receiving the compound to its experimental application.
Caption: Operational workflow for this compound from receipt to experimental use.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical final step to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Unused solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes), and contaminated PPE (gloves, disposable lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions, supernatants from cell culture experiments, and solvent rinses from contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used (e.g., DMSO).
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
The following flowchart illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision tree for the proper disposal of this compound-contaminated waste.
Final Disposal:
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always prioritize safety and consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
